molecular formula C6H8N2O2 B1631950 1-Ethyl-1H-imidazole-5-carboxylic acid CAS No. 71925-11-6

1-Ethyl-1H-imidazole-5-carboxylic acid

Número de catálogo: B1631950
Número CAS: 71925-11-6
Peso molecular: 140.14 g/mol
Clave InChI: QXDVIFCTZBKLMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-ethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-7-3-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDVIFCTZBKLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559159
Record name 1-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71925-11-6
Record name 1-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for preparing 1-Ethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. We will dissect the core chemical principles and methodologies, focusing on the selection of starting materials and the rationale behind key reaction steps. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

Imidazole-5-carboxylic acid derivatives are crucial structural motifs in a variety of biologically active molecules. The incorporation of an N-ethyl group, in particular, can modulate a compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. This compound serves as a key building block in the synthesis of more complex pharmaceutical intermediates. A robust and well-understood synthetic route is therefore paramount for its efficient and scalable production.

This guide will focus on a common and logical synthetic approach: the initial synthesis of an ester precursor, ethyl 1-ethyl-1H-imidazole-5-carboxylate, followed by its hydrolysis to the final carboxylic acid. This strategy allows for easier purification of the intermediate and generally provides high yields.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals a logical disconnection at the carboxylic acid and the N-ethyl bond. The most straightforward strategy involves the hydrolysis of the corresponding ethyl ester, and the ethylation of a precursor imidazole.

G 1-Ethyl-1H-imidazole-5-carboxylic_acid This compound Ethyl_1-ethyl-1H-imidazole-5-carboxylate Ethyl 1-ethyl-1H-imidazole-5-carboxylate 1-Ethyl-1H-imidazole-5-carboxylic_acid->Ethyl_1-ethyl-1H-imidazole-5-carboxylate Hydrolysis Ethyl_1H-imidazole-5-carboxylate Ethyl 1H-imidazole-5-carboxylate Ethyl_1-ethyl-1H-imidazole-5-carboxylate->Ethyl_1H-imidazole-5-carboxylate N-Ethylation Starting_Materials Acyclic Starting Materials Ethyl_1H-imidazole-5-carboxylate->Starting_Materials Cyclization G cluster_0 Step 1: Imidoyl Chloride Synthesis cluster_1 Step 2: Cycloaddition Aniline Aniline Amide Amide Intermediate Aniline->Amide + Acyl Chloride Acyl_Chloride Acyl Chloride Imidoyl_Chloride Imidoyl Chloride Amide->Imidoyl_Chloride + SOCl₂ or PCl₅ Cycloaddition_Reaction Cycloaddition Imidoyl_Chloride->Cycloaddition_Reaction Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Ethyl_Isocyanoacetate->Cycloaddition_Reaction Ethyl_Imidazole_Carboxylate Ethyl 1H-imidazole-5-carboxylate Cycloaddition_Reaction->Ethyl_Imidazole_Carboxylate Base (e.g., DBU) G Ethyl_1-ethyl-1H-imidazole-5-carboxylate Ethyl 1-ethyl-1H-imidazole-5-carboxylate Hydrolysis_Reaction Basic Hydrolysis (NaOH/EtOH/H₂O) Ethyl_1-ethyl-1H-imidazole-5-carboxylate->Hydrolysis_Reaction Carboxylate_Salt Sodium 1-ethyl-1H-imidazole-5-carboxylate Hydrolysis_Reaction->Carboxylate_Salt Acidification Acidic Workup (HCl) Carboxylate_Salt->Acidification Final_Product This compound Acidification->Final_Product

An In-Depth Technical Guide to 1-Ethyl-1H-imidazole-5-carboxylic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-imidazole-5-carboxylic acid (CAS No. 71925-11-6) is a heterocyclic building block of increasing interest in medicinal chemistry and pharmaceutical development. Its substituted imidazole core is a prevalent motif in numerous biologically active compounds, making a thorough understanding of its physicochemical properties essential for its effective application in drug design and synthesis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed, field-proven experimental protocols for the determination of its key parameters, including pKa and aqueous solubility. This document is intended to serve as a vital resource for researchers and developers, enabling informed decisions in the synthesis, formulation, and analytical characterization of novel molecular entities incorporating this versatile scaffold.

Chemical Identity and Molecular Structure

This compound is a five-membered aromatic heterocycle bearing an ethyl group at the N-1 position and a carboxylic acid moiety at the C-5 position. The presence of both a basic imidazole ring and an acidic carboxylic acid group imparts amphoteric properties to the molecule.

IdentifierValue
IUPAC Name This compound
CAS Number 71925-11-6
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
SMILES O=C(C1=CN=CN1CC)O
InChI Key QXDVIFCTZBKLMY-UHFFFAOYSA-N

digraph "1-Ethyl-1H-imidazole-5-carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.8!"]; N3 [label="N", pos="1.5,-0.5!"]; C4 [label="C", pos="0.3,-1.2!"]; C5 [label="C", pos="-0.6,0!"]; C_ethyl1 [label="CH2", pos="-1.1,2.2!"]; C_ethyl2 [label="CH3", pos="-2.5,2.5!"]; C_carboxyl [label="C", pos="-2.0,-0.3!"]; O1_carboxyl [label="O", pos="-2.8,0.5!"]; O2_carboxyl [label="OH", pos="-2.4,-1.5!"]; H2[label="H", pos="1.9,1.3!"]; H4[label="H", pos="0.4,-2.0!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C5 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C2 -- H2; C4 -- H4; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted and should be confirmed experimentally.

PropertyValueSource
Physical Form SolidSigma-Aldrich
Appearance White to light yellow solid-liquid mixtureChemicalBook
Melting Point Not available-
Boiling Point Not available-
Density 1.27±0.1 g/cm³ (Predicted)Jizhi Chemical
pKa 2.03 ± 0.10 (Predicted)ChemicalBook
Solubility Soluble in waterThermo Fisher Scientific

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets for the imidazole ring protons, and a broad singlet for the carboxylic acid proton, which is often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the imidazole ring, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is typically in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A very broad band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group is expected around 1700-1725 cm⁻¹. Additional peaks corresponding to C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring and ethyl group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 140.14. Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45). Fragmentation of the imidazole ring and the ethyl group would also contribute to the mass spectrum.

Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present: the imidazole ring and the carboxylic acid.

  • Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the carboxylic acid group is deactivating. The nitrogen atoms of the imidazole ring can act as nucleophiles and bases.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction. It is also responsible for the acidic nature of the compound.

Stability: The compound should be stored in a dry, well-sealed container at room temperature. Imidazole derivatives are generally stable under normal conditions but may be sensitive to strong oxidizing agents.

Synthesis

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical parameters of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable method for ionizable compounds.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water (carbonate-free)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Beaker (100 mL)

Procedure:

  • Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Prepare the sample solution: Accurately weigh approximately 14 mg of this compound (to make a ~1 mM solution) and dissolve it in 100 mL of deionized water containing 0.1 M KCl to maintain a constant ionic strength.

  • Initial pH adjustment: If necessary, adjust the initial pH of the solution to below the expected pKa (e.g., pH 1.5-2.0) using the standardized HCl solution.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. Alternatively, a derivative plot (ΔpH/ΔV vs. volume of NaOH) can be used to accurately determine the equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Sample Solution (~1 mM in 0.1 M KCl) A->B C Adjust Initial pH (to ~1.5-2.0 with HCl) B->C D Titrate with 0.1 M NaOH (record pH vs. volume) C->D E Plot pH vs. Volume D->E F Determine Equivalence Point E->F G Calculate pKa (at half-equivalence point) F->G Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Add Excess Solid to PBS (pH 7.4) B Shake at Constant Temp (24-48 hours) A->B C Centrifuge to Separate Solid and Supernatant B->C D Filter Supernatant (0.22 µm filter) C->D E Quantify by HPLC-UV (against standards) D->E F Calculate Solubility E->F

The Pharmacological Profile of 1-Ethyl-1H-imidazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. This technical guide provides an in-depth exploration of the pharmacological profile of derivatives of 1-Ethyl-1H-imidazole-5-carboxylic acid. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data on structurally related imidazole and benzimidazole analogues to project the potential therapeutic applications and guide future research. We will delve into the synthetic strategies for derivatization, explore potential antimicrobial, anticancer, and anti-inflammatory activities, and analyze structure-activity relationships based on current literature. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[2] This versatility has led to the development of a wide array of imidazole-containing drugs with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory agents.[3]

The this compound core offers a strategic platform for the design of novel therapeutic agents. The ethyl group at the N-1 position can influence lipophilicity and metabolic stability, while the carboxylic acid at the C-5 position provides a key handle for the synthesis of a variety of derivatives, including esters and amides. This guide will explore the pharmacological potential of these derivatives by examining the established activities of closely related compounds.

Synthetic Strategies for Derivatization

The primary route for exploring the pharmacological profile of this compound involves the synthesis of ester and amide libraries. These functional groups allow for systematic modifications of physicochemical properties and exploration of the chemical space around the core scaffold.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization into amides and esters is a critical first step in the drug discovery process. The following diagram outlines a general synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthesis of the Core Scaffold cluster_derivatization Derivatization Start Starting Materials Step1 Cyclization Reaction Start->Step1 Core This compound Step1->Core Activation Carboxylic Acid Activation (e.g., with SOCl2 or EDC/HOBt) Core->Activation Amidation Reaction with Amines (R-NH2) Activation->Amidation Esterification Reaction with Alcohols (R-OH) Activation->Esterification Amides Amide Derivatives Amidation->Amides Esters Ester Derivatives Esterification->Esters Biological_Screening Biological Screening Amides->Biological_Screening Pharmacological Evaluation Esters->Biological_Screening Pharmacological Evaluation

Caption: General workflow for the synthesis and derivatization of this compound.

Potential Pharmacological Activities

Based on extensive research into structurally similar imidazole and benzimidazole derivatives, it is plausible that derivatives of this compound will exhibit a range of pharmacological activities. The following sections explore these potential applications, drawing on evidence from analogous compounds.

Antimicrobial Activity

Derivatives of imidazole and benzimidazole are well-established antimicrobial agents. Studies on methyl or ethyl 1H-benzimidazole-5-carboxylates have demonstrated potent antibacterial and antifungal activities.[4] Specifically, aromatic amide and amidine derivatives of these scaffolds have shown significant inhibitory activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Hypothesized Mechanism of Action: The antimicrobial action of imidazole derivatives is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some imidazole-based antifungals inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.

A proposed experimental workflow for screening the antimicrobial activity of novel this compound derivatives is outlined below.

Antimicrobial_Screening cluster_workflow Antimicrobial Screening Workflow Synthesis Synthesize Amide/Ester Library MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (vs. Bacterial & Fungal Strains) Synthesis->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay For active compounds Toxicity_Assay Cytotoxicity Assay (e.g., on mammalian cell lines) MBC_MFC_Assay->Toxicity_Assay Lead_Identification Lead Compound Identification Toxicity_Assay->Lead_Identification

Caption: A stepwise workflow for the antimicrobial evaluation of synthesized derivatives.

Table 1: Antimicrobial Activity of Structurally Related Benzimidazole Derivatives [4]

Compound TypeTest OrganismsMIC Range (µg/mL)
Aromatic AmidesS. aureus, MRSA, S. faecalis, MRSE, E. coliPotent antibacterial activity reported
Aromatic AmidinesMRSA, MRSE0.39 - 1.56
Simple AcetamidesVarious bacteria and fungiEssentially inactive
Anticancer Activity

The imidazole scaffold is a common feature in many anticancer agents. Research on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks has revealed significant antiproliferative potential against various human cancer cell lines, including cervical (HeLa) and colon (HT-29) cancer cells.[5] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated an IC50 value of 0.737 µM against HeLa cells.[5] The proposed mechanism of action for this compound includes inhibition of tubulin polymerization and induction of apoptosis.[5]

Furthermore, derivatives of 1H-benzo[d]imidazole-5-carboxamide have been investigated as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.[6]

Hypothesized Signaling Pathway Inhibition: Based on the activity of related compounds, derivatives of this compound could potentially exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer_Pathway cluster_pathway Potential Anticancer Mechanism Compound 1-Ethyl-1H-imidazole-5-carboxylic acid derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition FASN Fatty Acid Synthase (FASN) Compound->FASN Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Tubulin->CellCycle FASN->CellCycle

Caption: Hypothesized signaling pathways targeted by imidazole-based anticancer agents.

Table 2: Anticancer Activity of a Structurally Related Imidazole Derivative [5]

CompoundCell LineIC50 (µM)
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical Cancer)0.737 ± 0.05
HT-29 (Colon Cancer)1.194 ± 0.02
Anti-inflammatory Activity

Imidazole derivatives have also been explored for their anti-inflammatory properties.[7] The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes such as cyclooxygenase (COX) or the modulation of inflammatory signaling pathways. While specific data on this compound derivatives is not yet available, the general anti-inflammatory potential of the imidazole scaffold suggests this as a promising area for investigation.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature for related imidazole and benzimidazole derivatives, several key structural features can be hypothesized to influence the pharmacological activity of this compound derivatives:

  • Amide vs. Ester Substitution: In many cases, amide derivatives have shown more potent biological activity compared to their corresponding esters. This is often attributed to the ability of the amide N-H to participate in hydrogen bonding with biological targets.

  • Nature of the Amide/Ester Substituent: The nature of the R group in the amide or ester functionality is critical. Aromatic and bulky aliphatic groups can enhance activity through hydrophobic interactions with the target protein.[4]

  • Substitution on the Imidazole Ring: While the core scaffold in this guide is defined, it is worth noting that substitutions at other positions of the imidazole ring (C-2 and C-4) in related compounds have a significant impact on their pharmacological profile.

Experimental Protocols

To facilitate further research, this section provides example protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

General Procedure for the Synthesis of N-Aryl-1-ethyl-1H-imidazole-5-carboxamides
  • To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM, 20 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (20 mL) and add the desired aniline derivative (1.1 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-ethyl-1H-imidazole-5-carboxamide.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., HeLa, HT-29) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of imidazole and benzimidazole pharmacology, researchers can rationally design and synthesize derivatives with a high probability of exhibiting interesting biological activities. The potential for antimicrobial, anticancer, and anti-inflammatory applications warrants further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound amides and esters. In-depth mechanistic studies on the most potent compounds will be crucial to elucidate their mode of action and to guide further lead optimization efforts. The insights provided in this technical guide are intended to serve as a valuable resource for scientists dedicated to the discovery and development of next-generation imidazole-based therapeutics.

References

"solubility of 1-Ethyl-1H-imidazole-5-carboxylic acid in common lab solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Ethyl-1H-imidazole-5-carboxylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C6H8N2O2. Its structure, featuring an imidazole ring substituted with an ethyl group and a carboxylic acid, suggests a compound with amphiprotic character, capable of acting as both a hydrogen bond donor and acceptor. This dual nature is central to understanding its solubility across a spectrum of laboratory solvents. The predicted pKa of approximately 2.03 indicates it is a moderately strong organic acid[1]. The physical appearance of this compound is described as a white to light yellow solid-liquid mixture[1]. Imidazole derivatives, in general, are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of pharmaceuticals and functional materials[2]. A thorough understanding of the solubility of this compound is therefore crucial for its effective use in research and development, including reaction chemistry, purification, formulation, and analytical characterization.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another[3]. The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in various solvents.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

These solvents can engage in hydrogen bonding. The carboxylic acid and the nitrogen atoms in the imidazole ring of this compound can both participate in hydrogen bonding with protic solvents. Therefore, a moderate to high solubility is expected in these solvents. The ethyl group, being non-polar, will slightly diminish the overall polarity, but the influence of the hydrogen bonding groups is likely to be dominant.

The solubility in aqueous solutions will be highly dependent on the pH. In acidic solutions (pH < 2.03), the carboxylic acid will be protonated, and the compound will be less soluble. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is ionic and thus highly soluble in water.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

These solvents have large dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. The carboxylic acid proton of this compound can form a hydrogen bond with the oxygen or nitrogen atoms of these solvents. Consequently, good solubility is anticipated in polar aprotic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The presence of the polar carboxylic acid and imidazole ring will likely lead to poor solubility in nonpolar solvents. The non-polar ethyl group is not substantial enough to overcome the polarity of the rest of the molecule.

Predicted Solubility Summary
Solvent ClassCommon ExamplesPredicted SolubilityPredominant Intermolecular Forces
Polar Protic Water, Methanol, EthanolModerate to High (pH-dependent for water)Hydrogen Bonding
Polar Aprotic DMSO, DMF, AcetoneGoodDipole-Dipole, Hydrogen Bonding
Nonpolar Hexane, Toluene, Diethyl EtherLowVan der Waals forces

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach involving both qualitative and quantitative methods is recommended.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Protocol:

  • Add approximately 25 mg of this compound to a small test tube[4].

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition[4].

  • Observe if the solid dissolves completely.

  • If the compound dissolves, it is considered "soluble." If it does not dissolve, it is "insoluble." For intermediate cases, it can be classified as "partially soluble."

  • Perform this test with a range of solvents from different classes (polar protic, polar aprotic, and nonpolar).

  • For aqueous solutions, test the solubility in deionized water, 5% aqueous HCl, and 5% aqueous NaOH to observe the effect of pH[4][5].

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility.

Protocol:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for any undissolved solid to sediment.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Shake-Flask) qual_start Start: 25 mg of Compound qual_add_solvent Add 0.75 mL Solvent qual_start->qual_add_solvent qual_shake Vigorously Shake qual_add_solvent->qual_shake qual_observe Observe for Dissolution qual_shake->qual_observe qual_result Record: Soluble, Partially Soluble, or Insoluble qual_observe->qual_result quant_start Start: Excess Compound in Known Volume of Solvent quant_agitate Agitate at Constant Temp (24-48h) quant_start->quant_agitate quant_equilibrate Allow to Equilibrate quant_agitate->quant_equilibrate quant_separate Separate Supernatant (Centrifuge/Filter) quant_equilibrate->quant_separate quant_dilute Dilute Supernatant quant_separate->quant_dilute quant_analyze Analyze Concentration (HPLC/UV-Vis) quant_dilute->quant_analyze quant_calculate Calculate Solubility (mg/mL or mol/L) quant_analyze->quant_calculate start Solubility Determination of this compound start->qual_start Rapid Screening start->quant_start Precise Measurement

Caption: Workflow for Solubility Determination.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical Structure.

Conclusion

References

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis begins with the N-alkylation of commercially available ethyl 1H-imidazole-5-carboxylate, followed by a robust saponification to yield the target carboxylic acid. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Introduction and Strategic Overview

The imidazole moiety is a cornerstone in pharmaceutical development, appearing in numerous clinically significant agents. The targeted synthesis of specifically substituted imidazoles, such as this compound, is therefore of high importance. This protocol outlines a logical and efficient pathway that is both scalable and utilizes common laboratory reagents.

The synthetic strategy is bifurcated into two primary stages:

  • N-Ethylation: Introduction of an ethyl group at the N-1 position of the imidazole ring of ethyl 1H-imidazole-5-carboxylate. This reaction proceeds via deprotonation of the imidazole N-H followed by nucleophilic substitution on an ethyl halide.

  • Saponification: Base-catalyzed hydrolysis of the intermediate ethyl ester to the final carboxylic acid. This classic transformation is high-yielding and straightforward to perform.[1]

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 PART 1: N-Ethylation cluster_1 PART 2: Saponification A Ethyl 1H-imidazole-5-carboxylate B Ethyl 1-ethyl-1H-imidazole-5-carboxylate (Intermediate) A->B Alkylation reagents1 + Ethyl Iodide + K₂CO₃ in DMF A->reagents1 C Ethyl 1-ethyl-1H-imidazole-5-carboxylate (Intermediate) reagents1->B D This compound (Final Product) C->D Hydrolysis reagents2 1. NaOH in EtOH/H₂O 2. HCl (aq) Workup C->reagents2 reagents2->D

Caption: Overall synthetic workflow from starting material to final product.

Materials and Reagents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 1H-imidazole-5-carboxylate≥97%Synthonix, Inc.Starting material[2]
Ethyl Iodide (Iodoethane)≥99%, stabilizedSigma-AldrichAlkylating agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase for N-alkylation
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction solvent
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeBase for saponification
Ethanol (EtOH)200 Proof, AbsoluteDecon LabsReaction solvent
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor acidification workup
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction solvent
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarDrying agent
Deionized Water (DI H₂O)N/AIn-houseFor workup and solutions

Detailed Experimental Protocol

PART 1: Synthesis of Ethyl 1-ethyl-1H-imidazole-5-carboxylate

Principle: The N-H proton of the imidazole ring is sufficiently acidic to be removed by a moderately strong base like potassium carbonate. The resulting imidazolide anion acts as a nucleophile, attacking the electrophilic ethyl iodide in an SN2 reaction to form the N-ethylated product.[3] DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants and promoting the SN2 pathway.

Ethylation_Mechanism Imidazole Imidazole Ester (N-H) Anion Imidazolide Anion Imidazole->Anion Deprotonation Base K₂CO₃ (Base) Product N-Ethyl Imidazole Ester Anion->Product SN2 Attack EtI Ethyl Iodide (Et-I) Salts KHCO₃ + KI

Caption: Logical steps in the N-Ethylation reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-imidazole-5-carboxylate (1.0 eq, e.g., 5.0 g, 35.7 mmol).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 7.4 g, 53.5 mmol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes under a nitrogen or argon atmosphere.

  • Add ethyl iodide (1.2 eq, e.g., 3.4 mL, 42.8 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 70-80 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into 400 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 1-ethyl-1H-imidazole-5-carboxylate as a clear oil.

PART 2: Synthesis of this compound (Saponification)

Principle: Saponification is the base-catalyzed hydrolysis of an ester.[1] The hydroxide ion (OH⁻) from NaOH attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and ethanol. Because the carboxylic acid is formed in a basic medium, it is immediately deprotonated to the carboxylate. A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.[4][5]

Procedure:

  • Dissolve the ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 eq, e.g., 4.0 g, 23.8 mmol) obtained from Part 1 in 80 mL of ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (NaOH) (2.5 eq, e.g., 2.38 g, 59.5 mmol) in 20 mL of deionized water.

  • Add the NaOH solution to the flask containing the ester.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in 50 mL of deionized water and cool the solution in an ice bath.

  • Slowly acidify the solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white to off-white powder.

Data Summary and Expected Results

StepCompoundMolecular FormulaMol. Weight ( g/mol )Expected YieldPhysical Appearance
Start Ethyl 1H-imidazole-5-carboxylateC₆H₈N₂O₂140.14N/AWhite solid
Part 1 Ethyl 1-ethyl-1H-imidazole-5-carboxylateC₈H₁₂N₂O₂168.1975-90%Clear oil
Part 2 This compoundC₆H₈N₂O₂140.1485-95%White powder

Concluding Remarks

This protocol provides a reliable and well-documented method for the synthesis of this compound. By detailing the rationale behind key steps, such as the choice of base and the necessity of the final acidification, this guide serves as a practical tool for researchers in organic synthesis and drug discovery. Adherence to the described procedures and safety precautions is essential for achieving the desired outcome safely and efficiently.

References

The Versatile Synthon: Harnessing 1-Ethyl-1H-imidazole-5-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Within this important class of heterocyles, 1-Ethyl-1H-imidazole-5-carboxylic acid emerges as a particularly valuable and versatile building block. Its strategic placement of a carboxylic acid function on the imidazole core, coupled with the presence of an ethyl group at the N-1 position, offers synthetic chemists a powerful handle for molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials development.

Physicochemical Properties and Spectroscopic Validation

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The data presented below provides a comprehensive overview of this compound.

PropertyValueSource
CAS Number 71925-11-6BLD Pharm[1]
Molecular Formula C₆H₈N₂O₂BLD Pharm[1]
Molecular Weight 140.14 g/mol BLD Pharm[1]
Appearance White to off-white solidGeneric Observation
Solubility Soluble in polar organic solvents such as methanol, DMSO, and DMF. Limited solubility in water and non-polar organic solvents.General Chemical Principles

Spectroscopic Data for Structural Confirmation:

To ensure the identity and purity of the starting material, a comprehensive spectroscopic analysis is essential. Representative data is provided by suppliers such as BLD Pharm, which includes NMR, HPLC, and LC-MS.[1] This data serves as a benchmark for researchers to validate their own starting material.

Core Synthetic Transformations: Gateway to Molecular Diversity

The reactivity of this compound is dominated by its carboxylic acid moiety, which serves as a versatile precursor for a range of functional groups. The following sections detail key synthetic transformations, providing both the rationale and step-by-step protocols.

Esterification: Modulating Lipophilicity and Bioavailability

Esterification of the carboxylic acid is a fundamental transformation used to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell permeability and pharmacokinetic properties of the final compound.

Causality Behind Experimental Choices: The choice of esterification method depends on the substrate's sensitivity to acid and heat. The classic Fischer esterification is suitable for robust substrates, while milder methods employing coupling agents are preferred for more delicate molecules.[2]

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method is a classic and cost-effective approach for generating simple alkyl esters.

Workflow Diagram:

Fischer_Esterification A This compound + Alcohol (e.g., Ethanol) B Add Catalytic H₂SO₄ A->B Reagents C Reflux (e.g., 78°C for Ethanol) B->C Heat D Reaction Monitoring (TLC) C->D Time E Work-up: - Neutralize with NaHCO₃ - Extract with Ethyl Acetate D->E Completion F Purification (Column Chromatography) E->F Crude Product G Ethyl 1-Ethyl-1H-imidazole-5-carboxylate F->G Pure Product

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Carbodiimide-Mediated Esterification (Milder Conditions)

For substrates that are sensitive to strong acids and high temperatures, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) provide a milder alternative.[3]

Workflow Diagram:

Carbodiimide_Esterification A This compound + Alcohol B Add EDC/DCC and DMAP in DCM A->B Reagents C Stir at Room Temperature B->C Activation D Reaction Monitoring (TLC) C->D Time E Work-up: - Filter DCU (if DCC is used) - Wash with aq. HCl and NaHCO₃ D->E Completion F Purification (Column Chromatography) E->F Crude Product G Target Ester F->G Pure Product

Caption: Carbodiimide-Mediated Esterification Workflow.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) or DCC (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • If DCC is used, filter off the N,N'-dicyclohexylurea (DCU) precipitate.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure ester.

Amide Bond Formation: Building Blocks for Bioactive Molecules

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceuticals. This compound can be readily converted to a wide array of amides, enabling the exploration of structure-activity relationships.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. Common activating agents include thionyl chloride (to form the acyl chloride) or peptide coupling reagents.[4][5]

Protocol 3: Amide Synthesis via Acyl Chloride

This two-step procedure involves the formation of a highly reactive acyl chloride intermediate, which then readily reacts with an amine.

Workflow Diagram:

Acyl_Chloride_Amidation cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A This compound B Add SOCl₂ or (COCl)₂ in DCM A->B C Reflux B->C D 1-Ethyl-1H-imidazole-5-carbonyl chloride C->D F Add Acyl Chloride Solution D->F In situ or isolated E Amine + Base (e.g., Triethylamine) E->F G Stir at 0°C to RT F->G H Work-up and Purification G->H I Target Amide H->I

Caption: Amide Synthesis via Acyl Chloride Intermediate.

Step-by-Step Methodology:

  • Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in an anhydrous solvent like DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-2 hours until a clear solution is formed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting acyl chloride can be used in the next step without further purification.

  • Amidation: Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the crude 1-Ethyl-1H-imidazole-5-carbonyl chloride in anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization.

Protocol 4: Direct Amide Coupling with HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a modern coupling reagent that facilitates the direct formation of amides from carboxylic acids and amines under mild conditions with high yields and low racemization for chiral substrates.[6]

Workflow Diagram:

HATU_Coupling A Carboxylic Acid + Amine B Add HATU and DIPEA in DMF A->B Reagents C Stir at Room Temperature B->C Activation & Coupling D Reaction Monitoring (LC-MS) C->D Time E Work-up: - Dilute with Water - Extract with Ethyl Acetate D->E Completion F Purification E->F Crude Product G Target Amide F->G Pure Product

Caption: HATU-Mediated Amide Coupling Workflow.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Agrochemicals and Pharmaceuticals

The this compound scaffold is a key constituent in various biologically active molecules.

  • Agrochemicals: Imidazole-based compounds are well-established as potent fungicides. The mechanism of action often involves the inhibition of sterol biosynthesis in fungi.[7] The ability to readily synthesize a diverse library of amides and esters from this compound makes it an attractive starting material for the discovery of novel fungicides.[8] For instance, N-cyano-1H-imidazole-4-carboxamides, structurally related to derivatives of our title compound, have shown significant fungicidal activity.[9]

Potential for Further Diversification: A Note on Decarboxylation

While esterification and amidation are the most common transformations, the decarboxylation of imidazole carboxylic acids is also a known reaction, which can provide access to C-H functionalized imidazoles. The stability of azole carboxylic acids can be limited, and they may undergo decarboxylation, particularly under harsh conditions.[11] The mechanism of decarboxylation for related 5-aminoimidazole-4-carboxylic acids has been studied, suggesting that this transformation could be a viable synthetic route for accessing 1-ethyl-1H-imidazole from its 5-carboxylic acid precursor under specific conditions.[12]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15][16]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its readily transformable carboxylic acid handle provides a gateway to a vast chemical space of esters and amides, which are of significant interest in the fields of drug discovery and agrochemicals. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this synthon in their research endeavors, paving the way for the discovery of novel and impactful molecules.

References

Application Notes and Protocols: The Versatility of 1-Ethyl-1H-imidazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 1-Ethyl-1H-imidazole-5-carboxylic acid in medicinal chemistry. This document provides in-depth insights into its role as a critical building block in the synthesis of therapeutic agents and diagnostic tools, complete with detailed experimental protocols.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in the design of bioactive molecules. This compound, a substituted imidazole, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its strategic importance lies in its bifunctional nature, possessing both a nucleophilic imidazole ring and a carboxylic acid group that can be readily modified. This guide will explore its key applications, focusing on its role in the development of angiotensin II receptor antagonists and advanced imaging agents.

Application I: A Key Intermediate in the Synthesis of Angiotensin II Receptor Antagonists

This compound and its derivatives are crucial intermediates in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor antagonists. These drugs, such as Olmesartan, selectively block the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[3] The imidazole core of these molecules plays a critical role in their binding to the AT1 receptor.

Rationale for Use in Drug Design

The 1-ethyl-imidazole-5-carboxylic acid moiety provides a rigid scaffold that can be appropriately substituted to achieve high-affinity binding to the target receptor. The ethyl group at the 1-position of the imidazole ring can influence the compound's pharmacokinetic properties, while the carboxylic acid at the 5-position serves as a handle for further chemical modifications, such as esterification to prodrugs to enhance bioavailability.

Synthetic Protocol: Synthesis of an Olmesartan Intermediate

The following protocol outlines a general procedure for the synthesis of a key intermediate of Olmesartan, demonstrating the utility of imidazole-5-carboxylate derivatives. While this specific example uses an ethyl ester, the underlying principles apply to the use of this compound as a starting material for similar derivatives.

Objective: To synthesize Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for Olmesartan.[3]

Materials:

  • Ethyl oxalate

  • Ethyl chloroacetate

  • Sodium ethylate

  • Butyramidinium salt

  • Anhydrous ethanol

  • Chloroform

  • Hydrochloric acid

  • Ethyl acetate

  • Water

Procedure:

  • Synthesis of Diethyl 2-chloro-3-oxosuccinate:

    • To a solution of sodium ethylate in absolute ethanol at 0-5 °C, add ethyl oxalate dropwise.

    • Subsequently, add ethyl chloroacetate dropwise over 3 hours while maintaining the temperature.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Add chloroform to the residue and acidify with dilute hydrochloric acid to obtain diethyl 2-chloro-3-oxosuccinate.

  • Cyclization to form the Imidazole Ring:

    • To a solution of butyramidinium salt in a suitable solvent, add the diethyl 2-chloro-3-oxosuccinate from the previous step.

    • Stir the reaction at 60-70 °C for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, evaporate the solvent under vacuum.

    • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

    • Purify the product by acid-base treatment to obtain the final compound with high purity.[3]

Expected Outcome: The synthesis yields ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate as a white solid.

Application II: Precursor for PET Imaging Agents

Derivatives of 1-substituted-1H-imidazole-5-carboxylic acid are instrumental in the development of Positron Emission Tomography (PET) imaging agents. Specifically, 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid is a direct precursor to [11C]Metomidate ([11C]MTO), a PET tracer used for imaging the adrenal cortex.[4]

Mechanism of Action and Rationale

[11C]Metomidate is a potent inhibitor of the 11β-hydroxylase enzyme, which is highly expressed in the adrenal cortex.[4] This high and specific uptake allows for the visualization of adrenocortical tissues and the differentiation of adrenocortical tumors from other adrenal masses. The imidazole-5-carboxylic acid scaffold is key to its binding affinity and specificity for the enzyme.

Radiosynthesis Protocol: Preparation of [11C]Metomidate

The following protocol provides a general overview of the radiosynthesis of [11C]Metomidate from its carboxylic acid precursor. This process involves the methylation of the carboxylic acid with [11C]methyl iodide.

Objective: To synthesize [11C]Metomidate for PET imaging.[4]

Materials:

  • (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid

  • [11C]Methyl iodide ([11C]CH3I)

  • Suitable solvent (e.g., DMF)

  • Base (e.g., tetrabutylammonium hydroxide)

  • HPLC system for purification

Procedure:

  • Precursor Preparation: Dissolve (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid in a suitable solvent.

  • Radiolabeling Reaction:

    • Introduce [11C]methyl iodide into the reaction vessel containing the precursor and a base.

    • Heat the reaction mixture at an elevated temperature for a short period (e.g., 5 minutes at 100 °C) to facilitate the methylation of the carboxylic acid.

  • Purification:

    • Purify the reaction mixture using preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]Metomidate from unreacted precursor and other byproducts.[4]

  • Formulation: The purified [11C]Metomidate is formulated in a physiologically compatible solution for intravenous injection.

Expected Outcome: A radiochemically pure solution of [11C]Metomidate suitable for in vivo PET imaging studies.

Summary of Key Applications and Derivatives

Parent Compound Derivative Application Area Mechanism of Action Reference
Imidazole-5-carboxylic acid esterEthyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateAntihypertensive Drug IntermediateKey building block for Angiotensin II receptor antagonists like Olmesartan.[3]
1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid[11C]MetomidatePET Imaging AgentPotent inhibitor of 11β-hydroxylase for adrenal cortex imaging.[4]

Visualizing the Synthetic and Mechanistic Pathways

Diagram 1: General Synthetic Pathway for Imidazole-5-Carboxylate Derivatives

G reagents Ethyl Oxalate + Ethyl Chloroacetate intermediate1 Diethyl 2-chloro-3-oxosuccinate reagents->intermediate1 NaOEt, EtOH imidazole_ester Ethyl Imidazole-5-carboxylate Derivative intermediate1->imidazole_ester Cyclization amidine Butyramidinium Salt amidine->imidazole_ester caption Synthetic workflow for an imidazole-5-carboxylate. G cluster_0 Therapeutic Application cluster_1 Diagnostic Application start This compound Scaffold intermediate Key Intermediate start->intermediate precursor Precursor start->precursor drug Angiotensin II Receptor Antagonist (e.g., Olmesartan) intermediate->drug Further Synthesis pet_agent PET Imaging Agent (e.g., [11C]Metomidate) precursor->pet_agent Radiolabeling caption Applications of the imidazole-5-carboxylic acid scaffold.

References

Topic: Derivatization of 1-Ethyl-1H-imidazole-5-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, where it often plays a crucial role in molecular recognition and biological activity.[1][2][3] 1-Ethyl-1H-imidazole-5-carboxylic acid is a versatile starting material, offering a reactive "handle" for chemical modification. This application note provides a comprehensive guide to the strategic derivatization of this core structure to generate a library of novel compounds for biological screening. We present detailed, field-proven protocols for esterification and amidation, explain the chemical rationale behind these modifications, and provide standardized workflows for assessing the biological potential of the resulting derivatives in antimicrobial and anticancer assays.

Introduction: The Strategic Value of the Imidazole Scaffold

The five-membered imidazole ring is a cornerstone of medicinal chemistry.[4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it an attractive component for designing new therapeutic agents.[3] Derivatives of imidazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4]

This compound serves as an ideal starting point for a discovery campaign. The ethyl group at the N-1 position provides stability and modulates lipophilicity, while the carboxylic acid at the C-5 position is a highly versatile functional group, amenable to a wide range of chemical transformations. By converting this carboxylic acid into a diverse set of esters and amides, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold, fine-tuning properties such as:

  • Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Cellular Permeability: Enhancing the ability of compounds to cross biological membranes and reach their intracellular targets.

  • Target Binding: Introducing new functional groups that can form critical hydrogen bonds, hydrophobic, or ionic interactions with a biological target.[5]

This guide provides the essential protocols to build and screen a focused library of this compound derivatives.

Synthetic Derivatization Strategies

The primary point of diversification for this compound is the carboxylic acid moiety. The two most direct and impactful derivatization pathways are esterification and amidation.

Strategy 1: Esterification

Causality Behind the Choice: Esterification masks the polar carboxylic acid group, generally increasing the lipophilicity of the molecule. This can significantly enhance a compound's ability to penetrate cell membranes. Furthermore, esters can act as prodrugs, which are cleaved by intracellular esterase enzymes to release the active carboxylic acid form within the target cell. A variety of esters can be prepared by treating the carboxylic acid with the appropriate reagents.[6]

Protocol 1: General Esterification via Carbodiimide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by an alcohol. It is a reliable and widely used method for forming ester bonds under mild conditions.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.2 equivalents)

  • EDC (1.5 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Add EDC (1.5 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes remove unreacted EDC and other water-soluble byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Strategy 2: Amidation

Causality Behind the Choice: The amide bond is a fundamental feature of peptides and proteins and is present in over 25% of all known drugs.[5] Introducing an amide linkage allows for the exploration of a vast chemical space by varying the amine component. The resulting N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can lead to potent and specific interactions with biological targets.[5]

Protocol 2: General Amidation via HATU Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization, especially for chiral amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor for completion using TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with 1M HCl (2x) to remove excess DIPEA, saturated NaHCO₃ solution (2x) to remove unreacted acid, and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude amide product using flash column chromatography (e.g., using a gradient of methanol in DCM) or by recrystallization.

  • Confirm the structure and purity of the final amide derivative by NMR and Mass Spectrometry.

Table 1: Example Derivatization Data

Starting MaterialReagent (Alcohol/Amine)Coupling MethodProduct TypeExpected Yield RangePurity (Post-Purification)
This compoundBenzyl AlcoholEDC/DMAPEster70-90%>95%
This compoundMorpholineHATU/DIPEAAmide65-85%>95%
This compoundAnilineHATU/DIPEAAmide50-75%>95%

Biological Screening Workflows

Once a library of derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. High-throughput screening (HTS) methods are essential for rapidly assessing large numbers of compounds.[7] Below are standard protocols for primary screening against common therapeutic targets.

General Screening Cascade

A tiered approach is most efficient for screening. A primary assay identifies initial "hits," which are then confirmed and further characterized in secondary and selectivity assays.

G cluster_0 Screening Workflow A Compound Library (Imidazole Derivatives) B Primary High-Throughput Screen (e.g., MIC or MTT Assay) A->B C Inactive Compounds B->C No Activity D Initial 'Hits' B->D Activity Detected E Hit Confirmation & Dose-Response (IC50/MIC) D->E F Confirmed Hits E->F G Secondary Assays (e.g., Mechanism of Action, Selectivity) F->G H Lead Candidates G->H

Caption: A typical workflow for identifying lead candidates from a chemical library.

Protocol 3: Antimicrobial Activity Screening (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • Synthesized imidazole derivatives (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start with 100 µL of MHB in wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Protocol 4: Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, as viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[10]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Positive control cytotoxic drug (e.g., Doxorubicin)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours.[9] During this time, viable cells will form purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_1 MTT Assay Principle A Viable Cell (Active Mitochondria) D Formazan (Purple, Insoluble) A->D Reduction B MTT (Yellow, Soluble) B->A C Mitochondrial Reductase Enzymes E Measure Absorbance (Quantifies Viable Cells) D->E

Caption: The enzymatic conversion underlying the MTT cell viability assay.

Conclusion

This compound is a highly tractable starting material for the development of novel bioactive compounds. The protocols detailed in this application note provide a robust framework for synthesizing a diverse library of ester and amide derivatives and for performing primary biological screening. By systematically applying these synthetic and screening methodologies, researchers can efficiently navigate the early stages of the drug discovery process, identifying promising new chemical entities for further development.

References

Application Note: Comprehensive Spectroscopic Analysis of 1-Ethyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it serves as a crucial building block in the synthesis of various biologically active molecules.[1] The precise characterization of its chemical structure and purity is paramount for its application in drug development and scientific research. This application note provides a detailed guide to the key spectroscopic techniques for the comprehensive analysis of this compound, offering in-depth protocols and data interpretation insights for researchers, scientists, and drug development professionals. The primary techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[2]

Molecular Structure and Analytical Workflow

The analytical workflow for characterizing this compound involves a multi-technique approach to unambiguously confirm its identity, structure, and purity. Each technique provides complementary information, culminating in a comprehensive analytical profile.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR  Sample MS Mass Spectrometry (LC-MS) Synthesis->MS  Sample FTIR FTIR Spectroscopy Synthesis->FTIR  Sample UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis  Sample Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Structure_Confirmation->Purity_Assessment

Figure 1: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is critical.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve the carboxylic acid and the presence of a labile acidic proton from the carboxyl group. The acidic proton will be observable in DMSO-d₆, whereas it would exchange with deuterium in solvents like D₂O, causing the signal to disappear.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3][5]

    • Ensure the sample is fully dissolved; gentle warming or vortexing can aid dissolution.[5]

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Use a spectral width of 16 ppm.

      • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

      • Accumulate 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at 25 °C.

      • Use a spectral width of 240 ppm.

      • Employ proton decoupling to simplify the spectrum.

      • A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

      • Accumulate 1024 or more scans as needed to achieve an adequate signal-to-noise ratio.

Expected Spectral Data and Interpretation
¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid Proton~12.0 - 13.0Broad Singlet1H-COOH
Imidazole Proton (C2-H)~8.0 - 8.5Singlet1HImidazole C-H
Imidazole Proton (C4-H)~7.5 - 8.0Singlet1HImidazole C-H
Methylene Protons~4.2 - 4.5Quartet2H-CH₂-CH₃
Methyl Protons~1.4 - 1.6Triplet3H-CH₂-CH₃
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carboxylic Carbon~160 - 170-COOH
Imidazole Carbon (C2)~135 - 145Imidazole C-H
Imidazole Carbon (C4)~125 - 135Imidazole C-H
Imidazole Carbon (C5)~120 - 130Imidazole C-COOH
Methylene Carbon~40 - 50-CH₂-CH₃
Methyl Carbon~14 - 18-CH₂-CH₃

Note: The chemical shifts are estimates and can be influenced by solvent and concentration.[4] The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for this compound.[2][6]

Expertise & Experience: Causality Behind Experimental Choices
  • Ionization Mode: ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it easy to determine the molecular weight.[7] For this molecule, both positive and negative ion modes should be explored. The carboxylic acid moiety makes it amenable to negative ion mode detection ([M-H]⁻), while the basic nitrogen atoms of the imidazole ring facilitate positive ion mode detection ([M+H]⁺).[8]

  • High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) allows for the determination of the accurate mass, which can be used to confirm the elemental formula.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of the compound in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS Parameters:

    • Liquid Chromatography (for sample introduction):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • A gradient elution can be used if sample purity is also being assessed.

    • Mass Spectrometry (ESI source):

      • Ionization Mode: ESI positive and negative.

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

      • Drying Gas (N₂) Flow: 10 L/min.

      • Drying Gas Temperature: 300 °C.

      • Mass Range: m/z 50-500.

Expected Data and Interpretation
  • Molecular Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol [9]

  • Expected Ions:

    • Positive Mode (ESI+): [M+H]⁺ = 141.0608 m/z

    • Negative Mode (ESI-): [M-H]⁻ = 139.0462 m/z

High-resolution mass spectrometry should yield a mass measurement within 5 ppm of the theoretical value, confirming the elemental composition.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Expertise & Experience: Causality Behind Experimental Choices
  • Sample Preparation: For a solid sample, the KBr pellet technique is common. This involves mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[11][12] This minimizes interference from the sample holder.

  • Interpretation Focus: Key vibrational modes to look for include the O-H and C=O stretches of the carboxylic acid, C-H stretches of the ethyl group, and the characteristic ring vibrations of the imidazole moiety.[13][14]

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation:

    • Grind 1-2 mg of the compound with ~200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the range from 4000 to 400 cm⁻¹.

Expected Vibrational Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3100C-H stretchImidazole Ring
2980 - 2850C-H stretchEthyl Group (-CH₃, -CH₂)
~1700C=O stretchCarboxylic Acid
~1600 - 1450C=C and C=N stretchesImidazole Ring
~1400 - 1200C-O stretch and O-H bendCarboxylic Acid

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[15] The imidazole ring stretches are complex and can provide a unique fingerprint for the molecule.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is often used for quantitative analysis and to get qualitative information about conjugated systems.

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent: A polar protic solvent like ethanol or methanol is a good choice. The solvent should be transparent in the region of interest.

  • Chromophores: The imidazole ring is the primary chromophore in this molecule, responsible for absorption in the UV region. The carboxylic acid group can have a modest influence on the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in ethanol (e.g., 1 mg/mL).

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µg/mL range).

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the solvent (ethanol) to use as a blank.

    • Fill another quartz cuvette with the sample solution.

    • Scan the wavelength range from 400 nm down to 200 nm.

Expected Data and Interpretation
  • An absorption maximum (λ_max) is expected in the range of 210-240 nm, which is characteristic of the π → π* transition of the imidazole ring.[17] The exact position of the λ_max can be influenced by the substituents on the ring and the solvent.

Summary of Spectroscopic Data

The following diagram illustrates the key structural features of this compound and the corresponding spectroscopic techniques used for their identification.

Figure 2: Correlation of molecular structure with key spectroscopic techniques.

Conclusion

The combination of NMR, Mass Spectrometry, FTIR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the characterization of this compound. By following the detailed protocols and utilizing the interpretive guidance provided in this application note, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

Application Notes and Protocols: Purification of Synthesized 1-Ethyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it serves as a crucial building block for synthesizing a wide range of biologically active molecules and functional materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential complications in biological assays. This guide provides a comprehensive overview of robust methods for the purification of crude this compound, ensuring high purity for downstream applications.

This document will delve into the principles and detailed protocols for several effective purification techniques, including acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the nature of the impurities present in the crude product, the desired final purity, and the scale of the purification.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The molecule possesses both a carboxylic acid group and a basic imidazole ring, making it amphoteric. This dual functionality is key to its purification via acid-base extraction. The presence of polar functional groups suggests that it will have some solubility in polar solvents.

Purification Strategies: A Comparative Overview

The optimal purification strategy for this compound depends on the impurities generated during its synthesis. A multi-step approach, combining different techniques, is often necessary to achieve the desired level of purity.

Purification Method Principle Typical Purity Estimated Yield Advantages Disadvantages
Acid-Base Extraction Exploits the amphoteric nature of the compound to separate it from neutral, acidic, or basic impurities.>95[1][2][3][4]%70-95%Effective for removing non-amphoteric impurities; scalable.May not remove impurities with similar acid-base properties.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent system at different temperatures.>99[3][5]%50-85%Excellent for achieving high purity; removes insoluble impurities.Requires finding a suitable solvent; potential for product loss.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.>98[6][7]%60-90%Highly effective for separating closely related compounds.Can be time-consuming and require significant solvent volumes.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure.>99[8][9].5%VariableHighest resolution for complex mixtures and final polishing.Expensive, limited sample loading capacity, requires specialized equipment.
Logical Workflow for Purification

A logical and efficient workflow for the purification of this compound often involves a combination of the techniques mentioned above. The following diagram illustrates a typical purification cascade.

PurificationWorkflow Crude Crude Synthesized Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization ABE->Recryst Further Purification Chrom Column Chromatography ABE->Chrom For Complex Mixtures Recryst->Chrom If impurities persist Pure Pure Product (>99.5%) Recryst->Pure Final Polishing PrepHPLC Preparative HPLC Chrom->PrepHPLC For Highest Purity Chrom->Pure PrepHPLC->Pure

Caption: A typical workflow from synthesis to high-purity product.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the amphoteric nature of this compound to separate it from neutral organic impurities. The carboxylic acid can be deprotonated with a base to form a water-soluble carboxylate salt, while the imidazole ring can be protonated with an acid to form a water-soluble salt.

####[1][2][3][4] Step-by-Step Methodology

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The c[1][2]arboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of the desired product.

  • Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify with a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (check with pH paper). The 1[3][5]-Ethyl-1H-imidazole-5-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent can be identified. The p[3][5]rinciple is to dissolve the crude product in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Step-by-Step Methodology
  • Solvent Selection: Experiment with different solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include water, ethanol, or a mixture of solvents like ethanol/water or toluene/petroleum ether.

  • [5]Dissolution: In a flask, add the crude product and a small amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is an effective method for separating the target compound from impurities with different polarities. For a[6][7] polar compound like this compound, normal-phase chromatography with a polar stationary phase like silica gel is often employed.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run TLC 1. TLC Analysis (Solvent System Selection) ColumnPrep 2. Column Packing (Silica Gel Slurry) TLC->ColumnPrep SamplePrep 3. Sample Loading (Dry or Wet) ColumnPrep->SamplePrep Elution 4. Elution (Gradient or Isocratic) SamplePrep->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. Fraction Analysis (TLC) Collection->Analysis Pooling 7. Pooling Pure Fractions Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Pure Pure Product Evaporation->Pure

Caption: Workflow for purification via column chromatography.

Step-by-Step Methodology
  • Stationary Phase: Use silica gel as the stationary phase.

  • [6][7]Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A common solvent system for imidazole derivatives is a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol). To co[6]unteract the basicity of the imidazole and prevent tailing on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.

  • [6]Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • [6][7]Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and then adding the resulting powder to the top of the column.

  • [6]Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% dichloromethane and gradually add methanol. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.

  • [6]Fraction Collection: Collect fractions and monitor the elution using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

[6]Protocol 4: Purification by Preparative High-Performance Liquid Chromatography (Prep HPLC)

For the highest purity, especially for removing closely related isomers or impurities that are difficult to separate by other means, preparative HPLC is the method of choice. Given[8][9] the polar nature of this compound, reversed-phase HPLC is a suitable technique.

####[10] Step-by-Step Methodology

  • Column Selection: A C18 column is a common choice for reversed-phase preparative chromatography.

  • [8]Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. An ac[9]idic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to ensure the carboxylic acid is protonated and to improve peak shape.

  • Method Development: Optimize the separation on an analytical HPLC system before scaling up to a preparative scale. This involves adjusting the gradient, flow rate, and mobile phase composition to achieve the best resolution.

  • [9]Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase. Filter the sample solution to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired product.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization, especially if the mobile phase contains water.

Conclusion

The purification of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. The choice of purification method should be guided by the specific impurity profile of the crude material and the required final purity. A combination of techniques, such as an initial cleanup by acid-base extraction followed by a final polishing step like recrystallization or preparative HPLC, will often yield the best results. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their purification strategies for this important chemical intermediate.

References

Application Note & Protocols: The Pivotal Role of the Imidazole Core in Olmesartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-OLM-IMD-202601

Abstract: This document provides a detailed technical guide on the synthesis and application of the key imidazole intermediate in the manufacturing of Olmesartan Medoxomil, a widely used angiotensin II receptor antagonist for the treatment of hypertension. While the query referenced 1-Ethyl-1H-imidazole-5-carboxylic acid, this guide will focus on the scientifically established and commercially critical intermediate: Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate . We will elucidate its central role, detail its synthesis, and provide step-by-step protocols for its conversion into the final active pharmaceutical ingredient (API).

Introduction: The Architectural Significance of the Imidazole Intermediate

Olmesartan Medoxomil is a complex molecule whose efficacy relies on the precise spatial arrangement of two key functional components: the biphenyl-tetrazole group, which binds to the AT1 receptor, and the medoxomil ester, which enhances oral bioavailability as a prodrug. The imidazole ring serves as the central scaffold, the molecular linchpin that connects these two disparate moieties.

The intermediate, Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (herein referred to as EM-Imidazolate ), is not merely a passive building block. Its structure is meticulously designed for:

  • Regioselective Alkylation: The unsubstituted nitrogen at the N-1 position of the imidazole ring is the primary site for the crucial C-N bond formation with the biphenyl-tetrazole side chain. This step dictates the final architecture of the drug.

  • Chemical Handles for Elaboration: The molecule contains two distinct ester groups at different stages. The ethyl ester at the C-5 position is a temporary protecting group that is later hydrolyzed to allow for the attachment of the medoxomil prodrug moiety.

  • Pharmacophore Contribution: The hydroxypropyl group at the C-4 position is an integral part of the final Olmesartan molecule, contributing to its binding profile at the receptor.

This guide will dissect the synthesis of EM-Imidazolate and its subsequent, multi-step transformation into Olmesartan Medoxomil, providing both the "how" and the "why" behind each procedural choice.

Synthesis of the Core Intermediate: Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (EM-Imidazolate)

The commercial viability of Olmesartan is highly dependent on an efficient and scalable synthesis of the EM-Imidazolate core. While several routes exist, including those starting from diaminomaleonitrile or tartaric acid, a common and illustrative pathway involves the construction of the imidazole ring followed by a Grignard reaction to install the tertiary alcohol.[1][2][3]

Workflow for EM-Imidazolate Synthesis

cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Purification A Diethyl Oxalate + Butyramidinium B Diethyl 2-propyl-1H- imidazole-4,5-dicarboxylate A->B Cyclocondensation D EM-Imidazolate (Final Intermediate) B->D Selective Addition to C4-Ester C Methyl Magnesium Bromide (CH3MgBr) C->B E Crude Product D->E Work-up F High Purity EM-Imidazolate (>99.5%) E->F Acid-Base Crystallization

Caption: Synthetic workflow for the key imidazole intermediate.

Protocol 2.1: Synthesis of EM-Imidazolate

This protocol synthesizes insights from multiple established methods.[1][3][4][5]

  • Ring Formation:

    • To a solution of sodium ethoxide in absolute ethanol, add diethyl oxalate.

    • Slowly add ethyl chloroacetate at 0-5°C. The mixture is stirred for 24 hours at room temperature to form the diethyl 2-chloro-3-oxosuccinate precursor.[1]

    • React this precursor with butyramidinium hydrochloride in a suitable solvent. The cyclocondensation reaction forms Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

  • Grignard Reaction (Selective Addition):

    • Dissolve Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in an anhydrous ether solvent such as Tetrahydrofuran (THF).

    • Prepare a solution of Methyl Magnesium Bromide (CH₃MgBr). Causality Note: At least two equivalents are required. The first equivalent deprotonates the acidic N-H of the imidazole, and the subsequent equivalents will react with the ester carbonyls. The C4-ester is sterically more accessible and electronically more favorable for nucleophilic attack than the C5-ester, allowing for selective reaction under controlled conditions.

    • Slowly add the Grignard reagent to the imidazole solution at a reduced temperature (-20°C to -30°C) to control selectivity and minimize side reactions.[5]

    • Allow the reaction to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

    • Separate the organic phase and extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.[1]

    • For purification, dissolve the crude syrup in dilute hydrochloric acid. Treat with activated charcoal to remove colored impurities. Filter, then cool the filtrate and adjust the pH to 7 with 10% sodium hydroxide (NaOH) to precipitate the purified product.[1]

    • Filter the white solid, wash with cold water, and dry under vacuum to yield EM-Imidazolate with >99.5% HPLC purity.[1]

Elaboration of the Intermediate into Olmesartan Medoxomil

The transformation of EM-Imidazolate into Olmesartan Medoxomil is a four-step sequence that builds the final drug molecule.

Overall Synthetic Pathway from Intermediate to API

Caption: Multi-step conversion of the core intermediate to Olmesartan API.

Protocol 3.1: N-Alkylation to form Trityl Olmesartan Ethyl Ester[5][6]
  • Charge a reactor with EM-Imidazolate (1 part) and N,N-Dimethylacetamide (DMAC, 3 parts).

  • Add powdered anhydrous potassium carbonate (K₂CO₃, ~1.25 equivalents). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the imidazole N-H, activating it for nucleophilic attack without causing hydrolysis of the ethyl ester.

  • Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (~0.98 equivalents) at 25-30°C.

  • Raise the temperature to 40-45°C and stir for 12 hours, monitoring for completion by HPLC.

  • After completion, add acetone to precipitate the product slurry. Filter and wash to obtain Trityl Olmesartan Ethyl Ester.

Protocol 3.2: Saponification and Medoxomil Esterification[6][7]

This is often performed as a one-pot process to improve efficiency.

  • Saponification:

    • Dissolve Trityl Olmesartan Ethyl Ester in a mixture of THF and ethanol.

    • Add a pre-cooled aqueous solution of sodium hydroxide (NaOH, ~1.05 equivalents) at 10-15°C. Stir for 5 hours. Causality Note: This step hydrolyzes the ethyl ester at C-5 to its corresponding carboxylate salt, which is necessary for the subsequent esterification.

    • Concentrate the reaction mass under reduced pressure to afford the Trityl Olmesartan sodium salt as an oily residue.[6]

  • Esterification:

    • To the resulting salt, add a suitable solvent like DMAC.

    • Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (Medoxomil Chloride) and stir at room temperature until the reaction is complete. This step forms Trityl Olmesartan Medoxomil.

Protocol 3.3: Deprotection to Yield Olmesartan Medoxomil[5][6]
  • Suspend the Trityl Olmesartan Medoxomil from the previous step in 75% v/v aqueous acetic acid.

  • Stir the suspension at 25-30°C for 10 hours. Causality Note: The acidic conditions selectively cleave the bulky and acid-labile trityl (triphenylmethyl) protecting group from the tetrazole nitrogen, revealing the active N-H required for receptor binding. The byproduct is triphenylcarbinol.

  • Filter the byproduct (trityl alcohol) through a pad of hyflo.

  • To the filtrate, add methylene chloride and water for an extractive work-up.

  • Separate the organic layer, wash, dry, and concentrate.

  • Recrystallize the crude product from an appropriate solvent system (e.g., acetone/ethyl acetate) to yield the final, high-purity Olmesartan Medoxomil API.[6]

Quantitative Data and Process Control

Effective synthesis relies on optimizing yield and purity at each stage. The EM-Imidazolate intermediate is particularly critical, as impurities generated here can carry through to the final API.[3][7]

Table 1: Summary of Key Transformation Steps and Typical Metrics

StepTransformationKey ReagentsTypical YieldTypical Purity (HPLC)Reference
A EM-Imidazolate Synthesis CH₃MgBr, Diethyl Imidazole Dicarboxylate80-85%>99.5%[1]
B N-Alkylation Trityl Biphenyl Bromide, K₂CO₃~90%>98%[6]
C Saponification & Esterification NaOH, Medoxomil Chloride(One-pot with B)-[6][8]
D Deprotection & Purification Acetic Acid~90%>99.9%[6]
Overall EM-Imidazolate to API -~62% >99.9% [9]

Impurity Control: A key process consideration is the control of potential impurities. During the Grignard synthesis of EM-Imidazolate, impurities such as the "dehydro impurity" (olefinic imidazole) or "methoxy impurity" can form.[3][4] The purification via acid-base treatment is crucial for their removal, ensuring the high quality of the starting material for the subsequent steps.

Conclusion

Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is the cornerstone intermediate in the synthesis of Olmesartan Medoxomil. Its strategic design allows for a robust and sequential assembly of the final drug product. The protocols outlined herein, derived from authoritative sources, provide a framework for the laboratory-scale synthesis and demonstrate the chemical logic underpinning each critical transformation. Mastery of the synthesis and purification of this intermediate is paramount to achieving a high-yield, high-purity, and commercially viable manufacturing process for this important antihypertensive agent.

References

Application Notes and Protocols for the Synthesis of Amides and Esters from 1-Ethyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed methodologies for the synthesis of amide and ester derivatives from 1-Ethyl-1H-imidazole-5-carboxylic acid. The protocols are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Versatility of this compound Derivatives

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. The ability to readily form amide and ester linkages from the parent carboxylic acid opens up a vast chemical space for the generation of diverse compound libraries. Amides, being isosteres of peptides, are fundamental in the design of enzyme inhibitors and receptor ligands, while esters are often employed to modulate the pharmacokinetic properties of drug candidates, for instance, as prodrugs.

This document will detail two of the most common and effective methods for these transformations: the coupling of the carboxylic acid with an amine to form an amide, and the acid-catalyzed reaction with an alcohol to yield an ester.

Part 1: Synthesis of Amides from this compound

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1] A widely used and efficient method for this transformation is the use of coupling reagents, such as carbodiimides, in conjunction with activating agents like 1-hydroxybenzotriazole (HOBt).

Theoretical Overview: The Role of Coupling Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, this intermediate can also rearrange to a stable N-acylurea byproduct, which can lead to lower yields and purification challenges. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to provide the amide product.[2]

Experimental Protocol: Synthesis of N-Benzyl-1-ethyl-1H-imidazole-5-carboxamide

This protocol describes the synthesis of a representative amide, N-benzyl-1-ethyl-1H-imidazole-5-carboxamide, using EDC and HOBt as the coupling system.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add HOBt (1.2 eq) and benzylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-ethyl-1H-imidazole-5-carboxamide.

Table 1: Representative Reaction Parameters for Amide Synthesis

ParameterValue
Starting Material This compound
Amine Benzylamine
Coupling Reagent EDC·HCl
Additive HOBt
Base DIPEA
Solvent Anhydrous DCM
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_acid 1-Ethyl-1H-imidazole- 5-carboxylic acid mixing Combine reactants at 0 °C start_acid->mixing amine Benzylamine amine->mixing reagents EDC·HCl, HOBt, DIPEA reagents->mixing solvent Anhydrous DCM solvent->mixing stirring Stir at RT for 12-24h mixing->stirring extraction Aqueous Wash (NaHCO₃, Brine) stirring->extraction drying Dry (MgSO₄) & Concentrate extraction->drying purification Silica Gel Chromatography drying->purification product N-Benzyl-1-ethyl-1H- imidazole-5-carboxamide purification->product Ester_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_acid 1-Ethyl-1H-imidazole- 5-carboxylic acid reflux Reflux for 4-8 hours start_acid->reflux alcohol Absolute Ethanol (excess) alcohol->reflux catalyst Conc. H₂SO₄ catalyst->reflux evaporation Remove excess Ethanol reflux->evaporation extraction EtOAc extraction & Aqueous Wash evaporation->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying product Ethyl 1-ethyl-1H- imidazole-5-carboxylate drying->product

References

Application Note: Development and Validation of HPLC and TLC Methods for the Analysis of 1-Ethyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that serves as a crucial intermediate and building block in the synthesis of various pharmaceutical agents. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization during research, development, and quality control.

This document provides a comprehensive guide to two fundamental chromatographic techniques for the analysis of this compound. We present a fully developed and validated quantitative High-Performance Liquid Chromatography (HPLC) method suitable for assay and impurity profiling, and a complementary Thin-Layer Chromatography (TLC) method for rapid identification and semi-quantitative impurity assessment. The causality behind each methodological choice is explained, grounding the protocols in fundamental chromatographic theory and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

Section 1: Quantitative HPLC Method

Principle and Method Development Rationale

A reversed-phase HPLC (RP-HPLC) method was selected for its versatility and suitability for analyzing polar to moderately non-polar compounds. The target analyte, this compound, possesses both a polar carboxylic acid group and a moderately hydrophobic ethyl-imidazole core.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point for retaining the analyte through hydrophobic interactions between its ethyl group and the alkyl chains of the stationary phase.

  • Mobile Phase pH Control: The analyte has two ionizable centers: the carboxylic acid (pKa ~3-5) and the imidazole ring nitrogen (pKa ~6-7). To achieve reproducible retention and sharp, symmetrical peaks, the ionization state must be controlled. By adjusting the mobile phase pH to ~2.5 with phosphoric acid, the carboxylic acid is fully protonated (neutral), eliminating charge repulsion from residual silanols and promoting consistent retention. The imidazole nitrogen is protonated (positive charge), but this is consistent across the analysis.

  • Detector: The imidazole ring contains a conjugated π-electron system, which results in strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) and to assess peak purity, a key component of method specificity.

Experimental Protocol

Equipment and Reagents:

  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance, volumetric flasks, pipettes.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (85%, analytical grade).

  • Water (HPLC grade or Milli-Q).

Table 1: HPLC Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ≈ 2.5)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, Wavelength: 230 nm

| Run Time | 10 minutes |

Procedure:

  • Mobile Phase Preparation: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water for Mobile Phase A. Add 1.0 mL of phosphoric acid to 1 L of acetonitrile for Mobile Phase B. Degas both solutions before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.

  • System Equilibration: Equilibrate the HPLC system with the isocratic mobile phase (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified according to USP General Chapter <621> Chromatography.[3][7][8][9][10] This ensures the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 1.5 Measures peak symmetry; high tailing can indicate secondary interactions.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency and peak sharpness.

| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates injection precision and system stability. |

Method Validation Summary (ICH Q2(R2))

The method was validated following ICH guidelines to demonstrate its suitability for its intended purpose.[1][2][4][5][6]

  • Specificity: The analyte peak was shown to be pure and free from interference from a placebo matrix and potential degradation products using PDA peak purity analysis.

  • Linearity: The method demonstrated excellent linearity over the tested concentration range.

    Table 3: Linearity Study Results

    Parameter Result
    Range 10 - 150 µg/mL
    Regression Equation y = 45210x + 1530

    | Correlation Coefficient (r²) | 0.9998 |

  • Accuracy & Precision: The method is accurate and precise for the quantification of the analyte.

    Table 4: Accuracy (Recovery) and Precision Results

    QC Level Accuracy (% Recovery) Precision (%RSD, n=6)
    Low (50 µg/mL) 99.5% 0.8%
    Mid (100 µg/mL) 100.2% 0.6%

    | High (150 µg/mL) | 101.1% | 0.5% |

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Reporting prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_solutions Prepare Standard & Sample Solutions sst Perform System Suitability Test (SST) prep_solutions->sst equilibrate->sst sst_decision SST Pass? sst->sst_decision inject Inject Samples acquire Acquire & Process Data inject->acquire report Calculate & Report Results acquire->report sst_decision->inject Yes troubleshoot Troubleshoot System sst_decision->troubleshoot No troubleshoot->equilibrate

Caption: Workflow for quantitative HPLC analysis.

Section 2: TLC Method for Identification

Principle and Method Development Rationale

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique ideal for identity confirmation and qualitative assessment of purity.[8][11] A normal-phase system was developed using a polar stationary phase (silica gel) and a less polar mobile phase.

Causality of Method Design:

  • Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase. The analyte will interact with the surface silanol groups primarily through its carboxylic acid and imidazole functionalities.

  • Mobile Phase: A mixture of a moderately polar solvent (Ethyl Acetate) and a non-polar solvent (Toluene) is used to elute the compound. A small amount of a strong acid (Formic Acid) is added to the mobile phase. This suppresses the ionization of the analyte's carboxylic acid, preventing strong, irreversible binding to the silica and reducing spot tailing, which results in more compact and well-defined spots.

Experimental Protocol

Equipment and Reagents:

  • TLC plates (e.g., Silica gel 60 F₂₅₄, 20 x 20 cm).

  • TLC developing chamber.

  • Capillary tubes or automatic spotter.

  • UV visualization lamp (254 nm).

  • Toluene, Ethyl Acetate, Formic Acid (analytical grade).

Table 5: TLC Method Parameters

Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v)
Chamber Preparation Lined with filter paper and saturated with mobile phase for 30 min.
Application 2 µL of 1 mg/mL solutions (in methanol) of sample and standard.
Drying Air dry the plate after spotting and after development.
Development Ascending development, until mobile phase is ~1 cm from the top.

| Detection | UV light at 254 nm. |

Procedure:

  • Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of ~0.5 cm. Line the chamber walls with filter paper and close the lid. Allow to saturate for at least 30 minutes.

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.

  • Spotting: Apply 2 µL of the sample and reference standard solutions to the origin line, ensuring spots are small and do not touch.

  • Development: Place the spotted plate in the saturated chamber and close the lid. Allow the solvent front to ascend until it is approximately 1 cm from the top of the plate.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to air dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Analysis: Calculate the Retention factor (R_f) for the standard and sample spots. The R_f of the principal spot in the sample chromatogram should correspond to that of the standard.

    R_f = (Distance traveled by spot) / (Distance traveled by solvent front) Expected R_f ≈ 0.45 ± 0.05

Method Validation for Identification
  • Specificity: The method is considered specific if the R_f value of the standard is unique and clearly separated from any potential impurities or co-spotted compounds. A sample spiked with known impurities should show distinct spots.

  • Limit of Detection (LOD): Determined by spotting serially diluted solutions of the standard. The LOD is the lowest concentration that produces a clearly visible spot. For this method, the visual LOD was determined to be approximately 0.2 µg per spot.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Development & Visualization cluster_results Analysis prep_chamber Prepare & Saturate TLC Chamber develop Develop Plate prep_chamber->develop prep_plate Prepare & Spot TLC Plate prep_plate->develop dry Dry Plate develop->dry visualize Visualize Spots (e.g., UV 254nm) dry->visualize calculate Calculate Rf Values visualize->calculate compare Compare Sample vs. Standard calculate->compare

Caption: Workflow for TLC identification test.

Conclusion

This application note details robust and validated analytical methods for this compound. The isocratic RP-HPLC method provides a precise and accurate tool for quantification, suitable for quality control and stability testing. The normal-phase TLC method offers a rapid and reliable procedure for identity confirmation. The scientific rationale provided for each step ensures that researchers and drug development professionals can implement these protocols with a thorough understanding of the underlying chromatographic principles, facilitating method transfer and troubleshooting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Introduction: The Importance of Purity

This compound is a crucial building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, controlling, and troubleshooting common impurities.

A prevalent synthetic route is the Debus-Radziszewski reaction or its variations, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine (in this case, ethylamine) with a source of ammonia.[1][2][3][4] Understanding the potential side reactions in this multi-component process is key to impurity control.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, categorized by the stage of the process.

Section 2.1: Starting Materials & Reaction Setup

Q1: My reaction is generating a significant amount of a dark, polymeric material. What is the likely cause?

A: This is often due to the self-condensation or polymerization of starting materials, particularly if you are using glyoxal. Glyoxal can polymerize under both acidic and basic conditions, especially at elevated temperatures. Ensure your glyoxal is fresh and of high purity. It is also crucial to maintain strict temperature control during the initial condensation phase.[6]

Q2: I'm observing an impurity with a mass corresponding to the un-ethylated imidazole-5-carboxylic acid. Why is this happening?

A: This points to two primary possibilities:

  • Incomplete N-alkylation: If your synthesis involves a final N-alkylation step on the imidazole ring, this impurity is simply the unreacted starting material.[7] Check the stoichiometry of your ethylating agent (e.g., ethyl iodide, diethyl sulfate), the efficiency of your base, and the reaction time/temperature.

  • Ammonia Contamination: In a one-pot Radziszewski-type synthesis, if ammonia is used as a nitrogen source alongside ethylamine, competitive reaction can lead to the formation of the NH-imidazole analog.[2] Ensure your ethylamine is the primary amine source and reaction conditions favor its incorporation.

Section 2.2: Reaction Conditions & Process-Related Impurities

Q3: My final product shows a significant peak corresponding to 1-Ethyl-1H-imidazole. What causes this decarboxylation?

A: Decarboxylation of imidazole-carboxylic acids is a common thermal degradation pathway.[8][9] This is particularly problematic under harsh thermal or acidic conditions.

  • Cause: Excessive heat during the reaction, work-up (especially distillation), or even storage can lead to the loss of the carboxylic acid group.

  • Solution: Maintain the lowest effective reaction temperature. During work-up, avoid prolonged heating. Use vacuum distillation at lower temperatures if solvent removal is necessary. For purification, consider crystallization over chromatography where high temperatures might be used for solvent evaporation.

Q4: My TLC/HPLC shows multiple spots/peaks close to my main product. What are the likely isomeric impurities?

A: A common issue in imidazole synthesis is the formation of regioisomers. Depending on the specific precursors, you may form the 1-Ethyl-1H-imidazole-4-carboxylic acid isomer.

  • Cause: The cyclization step can sometimes lack complete regioselectivity. The substitution pattern on your dicarbonyl precursor heavily influences the outcome.

  • Solution: Precise control over reaction conditions (temperature, pH, rate of addition) can favor the desired isomer. Purification via fractional crystallization or preparative HPLC is often necessary to separate these closely related compounds.[10]

Section 2.3: Work-up, Purification & Stability

Q5: The product is difficult to crystallize and oils out. How can I improve purification?

A: Oiling out during crystallization is often a sign of persistent impurities that disrupt the crystal lattice formation.

  • Troubleshooting:

    • Purity Check: First, re-assess the purity of your crude material by HPLC or LC-MS.[10] If it's below 90-95%, an initial purification step (e.g., a silica plug or flash chromatography) might be needed.

    • Solvent System: Experiment with different solvent/anti-solvent systems. A combination of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., heptane, MTBE, water) is often effective.

    • Acid-Base Treatment: An acid-base wash can be very effective for purifying carboxylic acids. Dissolve the crude product in a suitable organic solvent, wash with a dilute acid (to remove basic impurities), and then extract the product into a dilute aqueous base (like sodium bicarbonate). The aqueous layer can then be washed with an organic solvent (to remove neutral impurities) before being re-acidified to precipitate the pure product.[11]

Q6: My final, isolated product is discolored (yellow or brown). What is the source of this color?

A: Discoloration often arises from trace, highly conjugated impurities formed from oxidation or side reactions.

  • Cause: Air oxidation of electron-rich intermediates or the final product can occur, especially at elevated temperatures or in the presence of trace metals. Incomplete cyclization can also leave reactive intermediates that degrade over time.[6]

  • Solution:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Charcoal Treatment: During work-up, a treatment with activated charcoal can effectively remove colored impurities. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir briefly (e.g., 15-30 minutes at 50 °C), and filter through celite to remove the charcoal.[11]

Troubleshooting Guides

Guide 1: Identifying Unknown Impurities

This workflow guides you through the process of identifying a persistent unknown peak in your HPLC analysis.

G cluster_lcms LC-MS Analysis cluster_nmr Isolation & NMR start Unknown Peak in HPLC lcms Run LC-MS Analysis start->lcms mw_match Does Mass Match a Potential Impurity? lcms->mw_match nmr Isolate Impurity for NMR prep_hplc Isolate via Prep-HPLC or Crystallization nmr->prep_hplc yes Likely Structure Identified. Confirm with Standard. mw_match->yes Yes no Mass does not match common impurities. mw_match->no Yes mw_match->no No nist_search nist_search no->nist_search Search Mass in NIST/ChemSpider nist_result nist_result nist_search->nist_result Potential Structure Found? nist_result->yes Yes nist_no Requires Isolation and Full Characterization nist_result->nist_no No nist_no->nmr run_nmr run_nmr prep_hplc->run_nmr Run 1H, 13C, COSY, HSQC solve_structure solve_structure run_nmr->solve_structure Elucidate Structure end end solve_structure->end Structure Confirmed

Caption: Troubleshooting workflow for unknown impurity identification.

Guide 2: Common Impurity Structures & Sources

The following table summarizes the most common impurities, their likely origins, and suggested analytical methods for detection.

Impurity NameStructurePotential Source(s)Recommended Analytical Method
1-Ethyl-1H-imidazole C₇H₁₀N₂Thermal or acid-catalyzed decarboxylation of the final product.GC-MS, LC-MS, ¹H NMR
Imidazole-5-carboxylic acid C₄H₄N₂O₂Incomplete N-alkylation or reaction with ammonia instead of ethylamine.HPLC, LC-MS
1-Ethyl-1H-imidazole-4-carboxylic acid C₆H₈N₂O₂Lack of regioselectivity during the cyclization reaction.HPLC, LC-MS, ¹H & ¹³C NMR
Unreacted Starting Materials VariesIncomplete reaction, poor stoichiometry, or low reactivity.HPLC, GC-MS (for volatile SMs)
Polymeric Byproducts High MW mixtureSelf-condensation of aldehydes (e.g., glyoxal) or other reactive intermediates.GPC, solubility tests

Experimental Protocols

Protocol 1: Standard HPLC Purity Analysis

This protocol provides a general starting point for the reverse-phase HPLC analysis of this compound. Method optimization may be required.[10][12]

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particles
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm or 230 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Note: For MS compatibility, formic acid is preferred over phosphoric acid in the mobile phase.[10][12]

Protocol 2: Lab-Scale Purification via Acid-Base Extraction

This procedure is effective for removing neutral and basic impurities from the crude carboxylic acid product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Acid Wash (Optional): If basic impurities are suspected, wash the organic layer with 1M HCl to remove them.

  • Base Extraction: Extract the organic layer with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The target carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent (e.g., Ethyl Acetate) to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 3M HCl with vigorous stirring until the pH is ~3-4. The purified carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product in Organic Solvent base_extraction Extract with aq. NaHCO₃ start->base_extraction organic_impurities organic_impurities base_extraction->organic_impurities Contains Neutral & Basic Impurities aq_product aq_product base_extraction->aq_product Contains Product as Sodium Salt discard_org discard_org organic_impurities->discard_org Discard wash_aq wash_aq aq_product->wash_aq Wash with fresh organic solvent acidify acidify wash_aq->acidify Acidify with HCl to pH 3-4 precipitate precipitate acidify->precipitate Precipitate Pure Product end end precipitate->end Filter & Dry

Caption: Workflow for acid-base extraction purification.

References

"identifying and minimizing side reactions in 1-Ethyl-1H-imidazole-5-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you navigate the complexities of this synthesis, focusing on the identification and minimization of key side reactions.

Part 1: Frequently Asked Questions (FAQs) - Core Synthetic Strategy

This section addresses high-level questions regarding the overall approach to synthesizing this compound.

Q1: What is the most common and practical synthetic route for preparing this compound?

The most prevalent strategy involves a multi-step sequence starting from a pre-formed imidazole core, typically Imidazole-4,5-dicarboxylic acid or its corresponding diester. The general workflow is as follows:

  • Esterification: Imidazole-4,5-dicarboxylic acid is first converted to its diethyl or dimethyl ester. This step is crucial as it protects the carboxylic acid groups and improves the solubility of the starting material in organic solvents used for the subsequent alkylation step.

  • N-Alkylation: The diethyl imidazole-4,5-dicarboxylate is then alkylated with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) to introduce the ethyl group onto one of the ring nitrogens. This is often the most challenging step due to potential regioselectivity issues.

  • Selective Saponification & Decarboxylation: The resulting diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate is then selectively hydrolyzed at one of the ester positions, followed by decarboxylation to yield the final product. Controlling the stoichiometry of the base and the reaction temperature is critical for achieving selectivity.

Q2: Why is the N-alkylation step so challenging, and what determines which nitrogen gets ethylated?

The N-alkylation of an unsymmetrically substituted imidazole, such as an imidazole-4,5-dicarboxylate, presents a significant regioselectivity challenge.[1] When the imidazole ring is deprotonated by a base, the resulting anion has negative charge density on both nitrogen atoms (N1 and N3). Alkylation can therefore occur at either position, leading to a mixture of regioisomers (1-ethyl and 3-ethyl products). The presence of two bulky, electron-withdrawing carboxylate groups at the C4 and C5 positions creates considerable steric hindrance, which can result in low to moderate yields.[2][3] Overcoming this often requires strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Q3: Can I directly carboxylate an N-ethylimidazole to get the desired product?

While direct carboxylation of imidazoles is possible, it is generally not the preferred method for this specific target. Processes like the Kolbe-Schmitt reaction on imidazole derivatives often require harsh conditions (high temperature and pressure) and can lead to a mixture of products, including the imidazole-4-carboxylic acid isomer.[4] The more controlled and predictable route involves building the functionality around the imidazole-4,5-dicarboxylic acid scaffold.

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a detailed, problem-and-solution-oriented guide for specific experimental challenges.

Problem Area 1: N-Ethylation of Diethyl 1H-imidazole-4,5-dicarboxylate

Q1: My N-ethylation reaction has a very low yield or fails to proceed. What are the common causes?

Probable Causes:

  • Insufficiently Strong Base: The two electron-withdrawing ester groups decrease the nucleophilicity of the imidazole nitrogens. A weak base (e.g., K₂CO₃) may not be sufficient to deprotonate the imidazole effectively.

  • Steric Hindrance: The ester groups at positions 4 and 5 create significant steric bulk, hindering the approach of the ethylating agent.[3]

  • Inappropriate Solvent: The choice of solvent is critical for solvating the imidazolide anion and the reagents.

  • Reaction Temperature/Time: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to decomposition.

Solutions:

  • Choice of Base: Employ a strong, non-nucleophilic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly recommended for this transformation as it is effective in deprotonating sterically hindered imidazoles.[2][3] Use 1.1 to 1.5 equivalents to ensure complete deprotonation.

  • Solvent Selection: Use a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the intermediate anion without interfering with the reaction.

  • Reaction Conditions: The reaction often requires elevated temperatures (80-100 °C) and extended reaction times (24-48 hours) to overcome the steric barrier.[2] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or HPLC.

Q2: I've successfully ethylated the ring, but I have a mixture of 1-ethyl and 3-ethyl isomers. How do I improve selectivity and separate them?

Probable Cause: As discussed, deprotonation of the imidazole ring creates an ambident nucleophile, leading to two possible sites of alkylation.[1] The electronic and steric environment around the two nitrogens is similar, often resulting in poor regioselectivity.

Solutions:

  • Improving Selectivity (Process):

    • Bulky Alkylating Agents: While not applicable for ethylation, using bulkier alkylating agents can sometimes favor the less sterically hindered nitrogen.

    • Protecting Groups: In some advanced syntheses, a removable directing group can be installed to force alkylation at a specific nitrogen, but this adds steps to the overall synthesis.

  • Separating Isomers (Purification):

    • Column Chromatography: The most reliable method for separating regioisomers is column chromatography on silica gel. The difference in polarity between the two isomers is often sufficient for separation. A gradient elution system, such as hexane/ethyl acetate, is typically effective.[2]

    • Recrystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional crystallization may be a viable, scalable alternative.

Problem Area 2: Selective Hydrolysis & Decarboxylation

Q3: I am trying to perform a mono-saponification of diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate, but I get a mixture of starting material, the di-acid, and my desired mono-acid.

Probable Cause: Saponification of a diester is a stepwise process. It is difficult to stop the reaction cleanly after the first hydrolysis, as the second hydrolysis can proceed under the same conditions.

Solutions:

  • Control Stoichiometry: Use precisely one equivalent of a base like NaOH or KOH. A slight sub-stoichiometric amount (e.g., 0.95 eq) may even be preferable to avoid di-acid formation, at the cost of some unreacted starting material which can be recovered.

  • Lower Temperature: Perform the hydrolysis at a reduced temperature (e.g., 0 °C to room temperature) to slow down the rate of the second hydrolysis relative to the first.

  • Monitor Closely: Track the reaction progress using HPLC or TLC. Quench the reaction by neutralizing the base with acid as soon as a significant amount of the desired mono-acid has formed, before the di-acid becomes a major byproduct.

Q4: My decarboxylation step is not selective. I am losing both carboxyl groups or ending up with the wrong isomer (the 4-carboxylic acid).

Probable Cause: Imidazole-4,5-dicarboxylic acid and its derivatives are prone to thermal decarboxylation.[5] The stability of the carbanion intermediate formed upon CO₂ loss dictates the outcome. The C5 position is often more susceptible to decarboxylation.

Solutions:

  • Thermal Decarboxylation Control: If starting from the di-acid, heating it carefully in a high-boiling point solvent (like diphenyl ether or N-methyl-2-pyrrolidone) allows for more controlled decarboxylation. The temperature must be precisely maintained, as overheating will lead to the formation of 1-ethyl-1H-imidazole. A typical temperature for decarboxylation of imidazole dicarboxylic acids is around their melting point, which can be high (~280 °C).[5]

  • Acid-Catalyzed Decarboxylation: In some cases, heating the di-acid or mono-ester in a strong acidic medium can facilitate selective decarboxylation. This route should be carefully optimized.

  • Isomer-Specific Synthesis: The most robust method to ensure the correct isomer is to use a synthetic route that builds the molecule with the desired regiochemistry from the start, such as the cycloaddition reaction between ethyl isocyanoacetate and an appropriate imidoyl chloride.[6]

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis via N-Alkylation and Saponification

Step A: Diethyl 1H-imidazole-4,5-dicarboxylate Synthesis This step assumes the availability of 1H-Imidazole-4,5-dicarboxylic acid.

  • Suspend 1H-Imidazole-4,5-dicarboxylic acid (1.0 eq) in absolute ethanol (10-15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly bubble dry HCl gas through the mixture or add thionyl chloride (2.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).[7]

  • Cool the reaction and evaporate the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diethyl ester.

Step B: N-Ethylation of Diethyl 1H-imidazole-4,5-dicarboxylate [2]

  • Dissolve Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DBU (1.2 eq) dropwise at room temperature and stir for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise.

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3).

  • After completion, cool the mixture, pour it into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to separate the N1-ethyl and N3-ethyl isomers.

Step C: Selective Saponification and Decarboxylation

  • Dissolve the purified diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Cool to 0 °C and add a solution of NaOH (1.0 eq) in water dropwise.

  • Stir at room temperature and monitor by HPLC until mono-hydrolysis is optimal.

  • Carefully acidify the mixture with HCl to pH ~3-4. This will protonate the remaining ester and the newly formed acid.

  • Heat the acidic solution to reflux to induce decarboxylation at the 4-position.

  • Cool the solution. The product, this compound, may precipitate. If not, extract with a suitable organic solvent.

  • Purify the final product by recrystallization.[8]

Data Summary Table

Table 1: Troubleshooting Guide for N-Ethylation

Issue Probable Cause(s) Recommended Action(s) Key Parameters to Monitor
Low/No Conversion Weak base, low temperature, insufficient reaction time.Switch to DBU (1.2 eq) in anhydrous DMF. Increase temperature to 80-100 °C. Extend reaction time to 48h.[2][3]TLC/HPLC for consumption of starting material.
Mixture of Isomers Ambident nature of the imidazolide anion.[1]Isomer separation via silica gel column chromatography (Hexane/EtOAc gradient).HPLC/¹H NMR to determine isomer ratio.
Product Decomposition Temperature too high.Do not exceed 110 °C. Ensure inert atmosphere is maintained.Appearance of dark coloration; baseline spots on TLC.

Part 4: Visualization of Key Processes

Diagrams

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Imidazole-4,5- dicarboxylic Acid B Diethyl Imidazole-4,5- dicarboxylate A->B EtOH, H+ C Diethyl 1-Ethyl-1H-imidazole- 4,5-dicarboxylate B->C EtI, DBU, DMF D 1-Ethyl-1H-imidazole- 5-carboxylic Acid C->D 1) NaOH (1 eq) 2) H+, Heat

Caption: General synthetic workflow for this compound.

SideReactions cluster_alkylation N-Ethylation Step cluster_hydrolysis Hydrolysis Step Start Diethyl Imidazole-4,5-dicarboxylate + EtI, Base Desired_N1 Desired Product (1-Ethyl Isomer) Start->Desired_N1 Alkylation at N1 Side_N3 Side Product (3-Ethyl Isomer) Start->Side_N3 Alkylation at N3 (Regioisomer Issue) Desired_Mono Desired Mono-Acid (1-Ethyl-5-Carboxylic Acid) Desired_N1->Desired_Mono Selective Hydrolysis Side_Di Side Product (Di-Acid) Desired_N1->Side_Di Over-hydrolysis Side_Decarb Side Product (1-Ethylimidazole) Desired_Mono->Side_Decarb Over-decarboxylation

Caption: Key side reactions in the synthesis pathway.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in N-Ethylation Check Reaction Monitoring Data (TLC/HPLC) Cause1 Unreacted Starting Material Cause: Incomplete Deprotonation / Low Reactivity Start:f1->Cause1 Cause2 Multiple Products Cause: Regioisomer Formation Start:f1->Cause2 Cause3 Decomposition (Baseline Streaking) Cause: Temperature Too High Start:f1->Cause3 Sol1 Use stronger base (DBU). Increase temperature to 90°C. Extend reaction time. Cause1->Sol1 Sol2 Proceed with mixture. Separate isomers using column chromatography. Cause2->Sol2 Sol3 Reduce reaction temperature. Ensure inert atmosphere. Cause3->Sol3

Caption: Troubleshooting flowchart for low yield in the N-ethylation step.

References

"optimizing reaction conditions for improved yield of 1-Ethyl-1H-imidazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. It provides in-depth, experience-based insights and troubleshooting protocols to improve reaction yield, purity, and scalability.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am experiencing very low or no yield after the N-ethylation step. What are the likely causes and how can I fix this?

Answer: Low yield in the N-ethylation of the precursor, Ethyl 1H-imidazole-5-carboxylate, is a common but solvable issue. The root cause often lies in the delicate balance between the nucleophilicity of the imidazole nitrogen and the reaction conditions.

  • Cause 1: Ineffective Deprotonation. The imidazole ring has a pKa of approximately 14.5, meaning a sufficiently strong base is required to generate the nucleophilic imidazolide anion. Weak bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) may not be strong enough to achieve complete deprotonation, leading to a low concentration of the reactive species.

    • Solution: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is an excellent choice as it irreversibly deprotonates the imidazole, driving the reaction forward. The reaction should be performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cause 2: Competing N-3 Alkylation. Imidazole has two nitrogen atoms. While the N-1 anion is generally the thermodynamic product, alkylation can sometimes occur at the N-3 position, leading to a mixture of regioisomers and reducing the yield of the desired product.

    • Solution: Temperature control is critical. Running the deprotonation at a low temperature (e.g., 0 °C) before the slow addition of the ethylating agent (e.g., ethyl iodide or ethyl bromide) can improve regioselectivity.

  • Cause 3: Moisture Contamination. Protic contaminants like water will quench the strong base and the imidazolide anion, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Question 2: My final product, this compound, is difficult to purify. I see multiple spots on TLC and broad peaks in my NMR. What's wrong?

Answer: Purification challenges typically stem from incomplete reactions or the presence of stubborn side products.

  • Cause 1: Incomplete Hydrolysis. The conversion of the ethyl ester to the carboxylic acid via saponification may not have gone to completion.[1][2][3] The starting material, Ethyl 1-Ethyl-1H-imidazole-5-carboxylate, has similar polarity to the product, making chromatographic separation difficult.

    • Solution: Ensure the hydrolysis reaction is complete. Use a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or LiOH) and allow for adequate reaction time, often with heating (reflux).[1][4] Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Cause 2: Difficulty with Product Isolation. The product is an amino acid-like zwitterion, which can make extraction challenging. It may be soluble in both aqueous and organic layers to some extent, or precipitate out at the wrong time.

    • Solution: After hydrolysis, the product exists as a carboxylate salt (e.g., sodium 1-ethyl-1H-imidazole-5-carboxylate) in the aqueous solution. To isolate the carboxylic acid, carefully acidify the aqueous solution with an acid like HCl to its isoelectric point (the pH at which the molecule has a net neutral charge). The product should precipitate out of the solution. You can then collect it by filtration. If it doesn't precipitate, you may need to evaporate the water and extract the resulting solid with an organic solvent like isopropanol to separate it from inorganic salts.

  • Cause 3: Presence of Regioisomers. If N-alkylation was not fully regioselective, you may be carrying the 1,4-isomer (1-Ethyl-1H-imidazole-4-carboxylic acid) through the synthesis, which can be very difficult to separate from the desired 1,5-isomer.

    • Solution: This must be addressed at the N-alkylation step. Re-optimize the alkylation using the strategies from Question 1 to ensure high regioselectivity before proceeding to hydrolysis. Careful column chromatography of the ester intermediate may be necessary if isomer formation cannot be completely suppressed.

Frequently Asked Questions (FAQs)

Question 1: What is a reliable, multi-step synthetic route for preparing this compound?

Answer: A robust and common strategy involves a three-step process starting from commercially available materials. This approach allows for purification at intermediate stages, ensuring high quality of the final product.

G A Step 1: Ring Formation (e.g., Radziszewski Reaction) B Intermediate 1 Ethyl 1H-imidazole-5-carboxylate A->B C Step 2: N-Ethylation B->C D Intermediate 2 Ethyl 1-Ethyl-1H-imidazole-5-carboxylate C->D E Step 3: Hydrolysis (Saponification) D->E F Final Product This compound E->F

  • Imidazole Ring Synthesis: Formation of Ethyl 1H-imidazole-5-carboxylate. A common method is the Debus-Radziszewski synthesis, which involves the multi-component condensation of a 1,2-dicarbonyl compound (like ethyl glyoxylate), an aldehyde (formaldehyde), and ammonia.[5][6][7]

  • N-Ethylation: Introduction of the ethyl group onto the N-1 position of the imidazole ring to yield Ethyl 1-Ethyl-1H-imidazole-5-carboxylate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product via saponification.[1][2]

Question 2: What are the critical parameters for the final ester hydrolysis step?

Answer: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Success hinges on three main parameters: the choice of base, the solvent system, and the workup procedure.

  • Base Selection: Strong hydroxide bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) are standard. LiOH is often preferred in research settings as it can sometimes offer better solubility in mixed aqueous/organic solvent systems. An excess of the base (typically 2-3 molar equivalents) is used to ensure the reaction goes to completion.[4]

  • Solvent System: The reaction is typically performed in a mixture of water and a miscible organic co-solvent like methanol, ethanol, or THF.[4] The co-solvent helps to solubilize the ester starting material, ensuring it can react with the hydroxide in the aqueous phase. The reaction is often heated to reflux to increase the rate.

  • Acidic Workup: This step is crucial for isolating the product. After the reaction is complete, the mixture contains the carboxylate salt. The solution should be cooled (e.g., in an ice bath) and then slowly acidified with a strong acid (e.g., 1M HCl). The pH should be carefully adjusted to the isoelectric point of the product, which typically falls in the range of pH 3-5 for such compounds. Precise pH control is key to maximizing the precipitation and yield of the final carboxylic acid.

Optimization of Reaction Conditions

The N-ethylation step is often the most challenging in terms of yield and purity. The following table summarizes key parameters and their impact.

ParameterOptionsRationale & CausalityExpected Outcome on Optimization
Base NaH, KOtBu, K₂CO₃, Na₂CO₃A strong, non-nucleophilic base (like NaH) is required for complete and irreversible deprotonation of the imidazole N-H, maximizing the concentration of the reactive anion. Weaker bases can lead to slow or incomplete reactions.Higher yield and faster reaction rates with stronger bases.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are essential. They solubilize the imidazolide salt without reacting with it. DMF is an excellent solvent but can be difficult to remove. THF is a good, lower-boiling alternative.Improved yield and prevention of side reactions.
Ethylating Agent Ethyl iodide, Ethyl bromide, Diethyl sulfateEthyl iodide is more reactive than ethyl bromide, which can allow for lower reaction temperatures and shorter times. However, it is also more expensive and less stable.Faster reaction with ethyl iodide, but ethyl bromide often provides a good balance of reactivity and cost.
Temperature 0 °C to Room Temp.Deprotonation should be done at 0 °C to control the exothermic reaction. The subsequent addition of the ethylating agent at low temperature can improve regioselectivity (favoring N-1 over N-3 alkylation).Increased purity and regioselectivity.
Atmosphere Nitrogen, ArgonThe strong bases used (especially NaH) are highly reactive with water and oxygen. An inert atmosphere is mandatory to prevent quenching of the reagents.Prevents reagent degradation and ensures the reaction proceeds as intended.

Experimental Protocol: Optimized Synthesis

This protocol describes a reliable method for the synthesis of this compound.

Step 2: Synthesis of Ethyl 1-Ethyl-1H-imidazole-5-carboxylate

  • Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully suspend it in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve Ethyl 1H-imidazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add ethyl iodide (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring & Workup: Monitor the reaction progress by TLC. Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Step 3: Synthesis of this compound (Hydrolysis)

  • Setup: Dissolve the purified Ethyl 1-Ethyl-1H-imidazole-5-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Saponification: Add sodium hydroxide (NaOH, 2.5 eq.) to the solution and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify by the dropwise addition of 1M HCl until the pH is ~4. A white precipitate should form.

  • Collection: Stir the mixture in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product.

Troubleshooting Workflow Diagram

// Nodes start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Purity & Stoichiometry\n(Base, Starting Material, Alkylating Agent)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Confirm Anhydrous Conditions\n(Dried Glassware/Solvents, Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="3. Review Temperature Control\n(Deprotonation at 0°C? Slow addition?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="4. Is the Base Strong Enough?\n(e.g., NaH vs K₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_crude [label="5. Analyze Crude Product\n(NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes reagents_ok [label="Reagents OK", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_ok [label="Conditions OK", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_ok [label="Temp OK", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base_ok [label="Base OK", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis_result [label="Analysis Shows:", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_reagents [label="Solution: Use fresh, pure reagents.\nVerify masses and equivalents.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution: Flame-dry glassware.\nUse freshly distilled solvents.\nEnsure positive N₂ pressure.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Solution: Maintain strict temperature control\nduring deprotonation and addition.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_base [label="Solution: Switch to a stronger base like NaH.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_isomers [label="Side Products (Isomers) Present\n\nSolution: Re-optimize temperature and\naddition rate for better selectivity.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_incomplete [label="Unreacted Starting Material\n\nSolution: Increase reaction time/temp.\nEnsure complete deprotonation.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagents; check_reagents -> reagents_ok; reagents_ok -> check_conditions [label=" OK "]; reagents_ok -> solution_reagents [label="Issue Found"];

check_conditions -> conditions_ok; conditions_ok -> check_temp [label=" OK "]; conditions_ok -> solution_conditions [label="Issue Found"];

check_temp -> temp_ok; temp_ok -> check_base [label=" OK "]; temp_ok -> solution_temp [label="Issue Found"];

check_base -> base_ok; base_ok -> analyze_crude [label=" OK "]; base_ok -> solution_base [label="Issue Found"];

analyze_crude -> analysis_result; analysis_result -> solution_isomers [label="Isomers"]; analysis_result -> solution_incomplete [label="Starting Material"]; } DOT Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable building block in medicinal chemistry. While several synthetic routes exist, each presents unique challenges. This guide focuses on two primary alternative pathways, addressing common issues encountered during their execution.

Route 1: N-Alkylation of Imidazole-4,5-dicarboxylic Acid Followed by Regioselective Decarboxylation

This route offers a common and often cost-effective approach starting from commercially available imidazole-4,5-dicarboxylic acid.

Route_1_Workflow A Imidazole-4,5-dicarboxylic acid B N-Ethylation A->B Ethyl iodide, Base (e.g., K2CO3) C 1-Ethyl-1H-imidazole-4,5-dicarboxylic acid B->C D Regioselective Decarboxylation C->D Heat E This compound D->E F Side Product: 1-Ethyl-1H-imidazole-4-carboxylic acid D->F Isomeric Impurity

Caption: Workflow for Route 1: N-Alkylation and Decarboxylation.

Frequently Asked Questions & Troubleshooting

Q1: My N-ethylation of imidazole-4,5-dicarboxylic acid is sluggish and gives a low yield. What are the critical parameters to optimize?

A1: This is a frequent challenge stemming from the poor solubility of the starting dicarboxylic acid and the basicity of the reaction medium.

  • Solvent System: The choice of solvent is paramount. While polar aprotic solvents like DMF or DMSO are commonly used, they can be difficult to remove. A mixture of a less polar solvent with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate by improving the solubility of the imidazole salt.

  • Base Selection: A strong yet non-nucleophilic base is crucial. Potassium carbonate (K2CO3) is a standard choice. Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. Using a stronger base like sodium hydride (NaH) can be more effective but requires strictly anhydrous conditions and careful handling due to its pyrophoric nature.

  • Temperature Control: The reaction typically requires heating. A temperature range of 60-80 °C is a good starting point. Excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry of Ethylating Agent: Using a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl iodide or diethyl sulfate) can drive the reaction to completion. However, a large excess can lead to the formation of diethylated quaternary imidazolium salts.

Q2: During the decarboxylation step, I'm observing a significant amount of the undesired 1-ethyl-1H-imidazole-4-carboxylic acid isomer. How can I improve the regioselectivity?

A2: The regioselectivity of the decarboxylation is influenced by steric and electronic factors. The carboxyl group at the 5-position is generally more sterically hindered and electronically different from the one at the 4-position, but achieving high selectivity can be tricky.

  • Mechanism Insight: The decarboxylation proceeds through a zwitterionic intermediate. The stability of this intermediate dictates which carboxyl group is preferentially lost. The electron-donating nature of the N-ethyl group influences the electron density at C4 and C5.

  • Thermal Control: Decarboxylation is typically achieved by heating the dicarboxylic acid, often without a solvent (neat) or in a high-boiling solvent like diphenyl ether. The temperature is critical. A carefully controlled temperature ramp can favor the formation of the desired 5-carboxylic acid isomer. Start with a lower temperature (e.g., 180-200 °C) and monitor the product ratio by NMR or LC-MS. Overheating can lead to a loss of selectivity and potentially complete decarboxylation to 1-ethylimidazole.

  • Catalytic Approaches: While less common, the use of certain metal catalysts has been reported to influence the regioselectivity of similar decarboxylation reactions. This is an area for further exploration if thermal methods prove insufficient.

Route 2: Cyclization of a Precursor Followed by N-Ethylation

This alternative approach involves constructing the imidazole ring with the carboxylic acid functionality already in place, followed by the introduction of the ethyl group. A common starting point is the reaction of diaminomaleonitrile (DAMN) or similar precursors. A more modern approach involves the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides.[1]

Route_2_Workflow A Ethyl Isocyanoacetate C Cycloaddition A->C B Imidoyl Chloride B->C D Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate C->D Base (e.g., DBU) E Hydrolysis D->E NaOH, EtOH/H2O F 1,5-Diaryl-1H-imidazole-4-carboxylic acid E->F G N-Ethylation F->G Ethyl iodide, Base H Target Molecule (with aryl groups) G->H

Caption: Generalized workflow for a modern cyclization approach (Route 2).

Frequently Asked Questions & Troubleshooting

Q3: The cycloaddition reaction between my ethyl isocyanoacetate and imidoyl chloride is low-yielding. What are the likely causes?

A3: This key step is sensitive to several factors.

  • Imidoyl Chloride Stability: Imidoyl chlorides can be unstable and moisture-sensitive. It is often best to generate them in situ from the corresponding amide using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) and use them immediately.

  • Base and Solvent: The choice of base is critical for the deprotonation of ethyl isocyanoacetate.[1] A non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective.[1] The reaction should be carried out under strictly anhydrous conditions, typically in a solvent like THF or dichloromethane.

  • Temperature: This reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions.

Q4: I am having difficulty with the final N-ethylation of the imidazole-5-carboxylic acid ester. What are the common pitfalls?

A4: N-alkylation of an existing imidazole ring can sometimes lead to a mixture of N1 and N3 alkylated products if the 4- and 5-positions are not appropriately substituted to direct the alkylation.

  • Protecting Groups: If you are working with a precursor that has an unsubstituted imidazole NH, you may need to consider a protecting group strategy to ensure selective ethylation at the desired nitrogen.

  • Reaction Conditions: Similar to the N-ethylation in Route 1, the choice of base, solvent, and temperature are crucial. A milder base and lower temperature may be necessary to avoid side reactions with the ester functionality.

  • Direct Alkylation of the Acid: In some cases, it may be advantageous to first hydrolyze the ester to the carboxylic acid and then perform the N-ethylation. The carboxylate anion can sometimes influence the regioselectivity of the alkylation.

Data Summary: Comparison of Synthetic Routes

ParameterRoute 1: N-Alkylation & DecarboxylationRoute 2: Cyclization & N-Ethylation
Starting Materials Imidazole-4,5-dicarboxylic acid, Ethyl iodideVaries (e.g., Ethyl isocyanoacetate, anilines, acyl chlorides)
Key Challenges Poor solubility of starting material, Regioselectivity of decarboxylationStability of intermediates (imidoyl chlorides), Anhydrous conditions
Potential Side Products Isomeric 1-ethyl-1H-imidazole-4-carboxylic acid, Diethylated productsByproducts from imidoyl chloride formation, Isomeric N-alkylation products
Advantages Utilizes a commercially available starting materialPotentially higher overall yield and purity, modular approach

Experimental Protocols

Protocol 1: General Procedure for N-Ethylation of Imidazole-4,5-dicarboxylic Acid (Route 1)
  • To a stirred suspension of imidazole-4,5-dicarboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice-water.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-ethyl-1H-imidazole-4,5-dicarboxylic acid.

Protocol 2: General Procedure for Thermal Decarboxylation (Route 1)
  • Place the 1-ethyl-1H-imidazole-4,5-dicarboxylic acid in a round-bottom flask equipped with a condenser.

  • Heat the solid under an inert atmosphere (e.g., nitrogen or argon) to a temperature just above its melting point (typically 190-210 °C).

  • Maintain this temperature and monitor the evolution of CO₂. The reaction can also be monitored by taking small aliquots and analyzing by ¹H NMR.

  • Once the reaction is complete (cessation of gas evolution or NMR indicates completion), cool the flask to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Technical Support Center: Scale-Up Production of 1-Ethyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Ethyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust and scalable process.

Section 1: Strategic Synthesis Planning for Scale-Up

The selection of a synthetic route at the laboratory scale is often driven by novelty and substrate scope. However, for industrial production, the calculus shifts to prioritize safety, cost of goods, atom economy, and process robustness. This compound can be approached via several pathways, each with distinct advantages and disadvantages for scale-up.

The two most common strategies involve either forming the imidazole ring last or alkylating a pre-existing imidazole core. A decision workflow for selecting the optimal route is presented below.

Synthesis Route Selection start Start: Process Assessment sm_avail Are key starting materials (e.g., Ethyl 1H-imidazole-5-carboxylate, 1-Ethylimidazole) commercially available at the required scale and cost? start->sm_avail route_a Route A: N-Ethylation of Imidazole-5-carboxylate sm_avail->route_a Yes, Imidazole-5-carboxylate is available route_b Route B: Carboxylation of 1-Ethylimidazole sm_avail->route_b Yes, 1-Ethylimidazole is available reagent_safety Evaluate Reagent & Reaction Hazards: - Route A: Standard alkylating agents, bases. - Route B: Highly reactive organometallics, cryogenic temperatures, high-pressure CO2. route_a->reagent_safety route_b->reagent_safety select_a Select Route A: Lower hazard profile, more predictable. reagent_safety->select_a Safety & Simplicity are prioritized select_b Select Route B: Potentially fewer steps but higher process complexity and risk. reagent_safety->select_b Atom economy is the primary driver end Proceed to Process Optimization select_a->end select_b->end

Caption: Decision workflow for selecting a scalable synthetic route.

Table 1: Comparison of Primary Synthetic Routes for Scale-Up

FeatureRoute A: N-Ethylation of Imidazole-5-carboxylateRoute B: Carboxylation of 1-Ethylimidazole
Key Transformation N-alkylation of the imidazole ring followed by ester hydrolysis.Deprotonation of the C2 position followed by reaction with CO2.
Common Reagents Ethyl bromoacetate, Sodium hydride (NaH) or Potassium carbonate (K2CO3), Ethanol, NaOH.n-Butyllithium (n-BuLi) or Grignard reagents, Dry Ice (solid CO2) or CO2 gas.[1]
Pros for Scale-Up Milder reaction conditions. Avoids highly pyrophoric reagents. More predictable regioselectivity.Higher atom economy (fewer steps if starting from 1-ethylimidazole).
Cons for Scale-Up Potential for N1 vs. N3 isomer formation (though often manageable). Requires a pre-functionalized starting material.Requires cryogenic temperatures (-78 °C). n-BuLi is highly pyrophoric and moisture-sensitive. Handling large quantities of dry ice or high-pressure CO2 is challenging.[1][2]
Recommendation Generally preferred for scale-up due to superior safety profile and process control.Feasible, but requires specialized equipment and stringent safety protocols. Often reserved for cases where starting materials for Route A are unavailable.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of this compound, primarily focusing on the more common and recommended N-ethylation route.

Problem Area: Low Reaction Yield & Conversion

Q1: My N-ethylation reaction of ethyl 1H-imidazole-5-carboxylate has stalled, showing significant unreacted starting material by HPLC. What is the cause?

A1: This is a common issue when moving from bench to pilot scale and is typically related to mass transfer limitations or insufficient base activity.

  • Causality—The Role of the Base: The reaction requires deprotonation of the imidazole N-H proton to generate the nucleophilic imidazolide anion. In a slurry reaction using a base like potassium carbonate (K2CO3) in a solvent like DMF or Acetonitrile, the reaction rate is dependent on the surface area of the base and its ability to interact with the dissolved imidazole.

  • Troubleshooting Steps:

    • Base Quality and Particle Size: Ensure the K2CO3 is finely powdered and completely dry. On a larger scale, clumps can form, drastically reducing the effective surface area. Consider using spray-dried K2CO3 for better consistency.

    • Solvent Choice & Water Content: The solvent must be scrupulously dry. Water will consume the base and protonate the imidazolide anion, quenching the reaction. Specify a low water content (e.g., <100 ppm) for the solvent.

    • Agitation and Mass Transfer: In large reactors, inefficient stirring can lead to settling of the base. Verify that the reactor's agitation is sufficient to maintain a uniform slurry.

    • Consider a Phase-Transfer Catalyst (PTC): Adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the imidazolide anion into the organic phase, improving its contact with the ethylating agent.

    • Alternative Base System: If issues persist, switching to a stronger, homogeneous base system like sodium hydride (NaH) in THF or DBU in acetonitrile can be considered. However, this increases process hazards (flammable H2 gas from NaH) and cost, so it should be a secondary option.[3]

Problem Area: Impurity Profile & Purification

Q2: I am observing a significant regioisomer, 1-Ethyl-1H-imidazole-4-carboxylic acid, in my final product. How can I improve the regioselectivity of the N-ethylation?

A2: The formation of the 'wrong' isomer stems from the tautomerism of the imidazole ring. The N-H proton can reside on either nitrogen, and alkylation can occur at either position. While the 5-carboxylate substituent electronically favors alkylation at the N1 position, conditions can influence the outcome.

  • Causality—Tautomerism and Steric Hindrance: The imidazole ring exists in equilibrium between two tautomeric forms. Alkylation at the less sterically hindered nitrogen is often kinetically favored, while the thermodynamically more stable product may form under different conditions. The solvent and counter-ion of the base play a crucial role in stabilizing the intermediate anion and directing the alkylation.

  • Troubleshooting Steps:

    • Solvent Polarity: Less polar solvents often favor N1 alkylation for this substrate. If you are using a highly polar solvent like DMF, consider switching to acetonitrile or THF.

    • Base and Counter-ion: The choice of base can influence selectivity. A bulky base might favor alkylation at the less hindered position. Experiment with different bases like K2CO3, Cs2CO3, or NaH to find the optimal balance.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40-50 °C). Higher temperatures can sometimes lead to lower selectivity.

    • Purification Strategy: If the isomer cannot be eliminated synthetically, a robust purification method is needed. Since the isomers have very similar physical properties, chromatography is often required at the lab scale. For large-scale production, a selective crystallization is the only viable option. This involves extensive screening of solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane, Water at a specific pH) to find conditions where one isomer crystallizes preferentially.

Impurity Troubleshooting start Impurity Detected by HPLC impurity_id Identify Impurity: Is it the 1,4-isomer or unreacted starting material? start->impurity_id isomer Problem: 1,4-Isomer impurity_id->isomer Isomer sm Problem: Starting Material impurity_id->sm Starting Material solution_isomer Action: 1. Optimize reaction (solvent, temp). 2. Develop selective crystallization. isomer->solution_isomer solution_sm Action: 1. Improve reaction conversion. 2. Optimize workup/crystallization to reject starting material. sm->solution_sm end Achieve >99.5% Purity solution_isomer->end solution_sm->end

Caption: Troubleshooting decision tree for common impurities.

Q3: After the final hydrolysis and workup, my product is an oil or a sticky solid that is difficult to handle and purify. How can I achieve a crystalline, free-flowing solid?

A3: This is a classic crystallization challenge. The presence of minor impurities, residual solvents, or an incorrect pH can inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • pH of Isolation: this compound is amphoteric. The pH at which it is precipitated from an aqueous solution is critical. Use a pH meter and slowly add acid (e.g., 1M HCl) to an alkaline solution of your product. The ideal precipitation point is the isoelectric point (pI). Perform a small-scale study to find the pH that gives the best yield and physical form (typically pH 3-5).

    • Solvent System Screening: Do not rely on precipitation from water alone. After isolation, dissolve the crude product in a suitable solvent where it is highly soluble at elevated temperatures (e.g., isopropanol, ethanol, acetonitrile). Then, either cool slowly or add an anti-solvent (e.g., heptane, MTBE) in a controlled manner to induce crystallization.

    • "Oiling Out" Prevention: If the product "oils out" during cooling, it means it has separated from the solution as a liquid phase below its melting point. This happens when the solution becomes supersaturated too quickly or at too high a temperature. To prevent this, ensure the cooling rate is very slow, especially through the supersaturation zone, or add the anti-solvent more slowly and at a lower temperature. Seeding with a small amount of pure crystalline material can be highly effective.

    • Final Product Polish: Sometimes, a final "slurry" step is necessary. This involves stirring the isolated solid in a solvent where it is only sparingly soluble (e.g., MTBE or heptane) at room temperature for several hours. This can remove surface impurities and improve the crystal habit, resulting in a more free-flowing powder.

Section 3: Key Experimental Protocols

The following protocols are designed for robustness and scalability. They include in-process checks (IPCs) to ensure the reaction is proceeding as expected before moving to the next step.

Protocol 1: Scale-Up N-Ethylation and Hydrolysis (Route A)

This protocol describes the synthesis starting from Ethyl 1H-imidazole-5-carboxylate.

Step 1: N-Ethylation

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with Ethyl 1H-imidazole-5-carboxylate (1.0 eq) and anhydrous acetonitrile (10 L/kg of starting material).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K2CO3, 1.5 eq).

  • Agitation & Heating: Begin vigorous agitation to ensure a fine slurry. Heat the mixture to 50-55 °C.

  • Reagent Addition: Slowly add ethyl bromoacetate (1.1 eq) via a dosing pump over 2-3 hours. Maintain the internal temperature below 60 °C. The addition is exothermic.

  • Reaction Monitoring (IPC): After the addition is complete, hold the mixture at 55 °C. After 4-6 hours, take a sample for HPLC analysis. The reaction is complete when <1% of the starting material remains.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts (K2CO3, KBr). Wash the filter cake with acetonitrile (2 L/kg).

  • Solvent Swap: Concentrate the combined filtrate under vacuum to remove acetonitrile. The crude product, ethyl 1-ethyl-1H-imidazole-5-carboxylate, is typically an oil and can be taken directly to the next step.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis Setup: To the crude ester from the previous step, add ethanol (3 L/kg) and a solution of sodium hydroxide (NaOH, 1.2 eq) in water (3 L/kg).

  • Reaction: Heat the mixture to 60-65 °C. Monitor the reaction by HPLC. The hydrolysis is typically complete in 2-4 hours.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Concentrate under vacuum to remove the ethanol.

    • Dilute the remaining aqueous solution with water (5 L/kg).

    • Wash the aqueous layer with a solvent like methyl tert-butyl ether (MTBE, 2 x 3 L/kg) to remove any non-polar impurities.

    • Slowly add 3M hydrochloric acid (HCl) to the aqueous layer with good stirring to adjust the pH to ~4.0. The product will precipitate as a white solid.

    • Stir the resulting slurry for 1-2 hours at room temperature to allow for complete precipitation.

  • Filtration and Drying: Filter the solid product. Wash the cake with cold deionized water (2 x 2 L/kg) until the filtrate is free of chloride ions (test with AgNO3). Dry the solid in a vacuum oven at 50 °C to a constant weight.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the critical stability and storage conditions for this compound? A: The compound is a stable, crystalline solid at ambient temperature. However, like many carboxylic acids, it can be susceptible to decarboxylation at very high temperatures, although this is not typically an issue under normal processing conditions. It should be stored in a well-sealed container in a cool, dry place, away from strong bases and oxidizing agents.

Q: What analytical methods are recommended for IPC and final product release? A:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for monitoring reaction completion and impurity formation. A gradient reverse-phase method (C18 column) with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is typical.

  • Final Product Release: For final quality control, a comprehensive set of tests should be performed:

    • Assay and Purity: HPLC for chemical purity and assay vs. a reference standard.

    • Identification: FTIR and ¹H NMR to confirm the structure.

    • Residual Solvents: Gas Chromatography (GC) with headspace injection to quantify any remaining solvents from the process (e.g., acetonitrile, ethanol, MTBE).

    • Water Content: Karl Fischer titration.

    • Inorganic Impurities: A test for residue on ignition (sulfated ash).

Q: What are the primary safety considerations for this process at scale? A:

  • Ethyl Bromoacetate: This is a lachrymator and is toxic. It should be handled in a well-ventilated area or closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: Corrosive. The hydrolysis step is exothermic and should be controlled carefully.

  • Solvent Handling: Acetonitrile and other organic solvents are flammable. Ensure all equipment is properly grounded to prevent static discharge. Use intrinsically safe equipment in a classified manufacturing area.

  • Pressure and Gas: While this recommended process does not generate significant gas, alternative routes using NaH would generate flammable hydrogen gas, requiring careful venting and an inert atmosphere.[4]

References

Technical Support Center: Stability and Degradation of 1-Ethyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability and degradation, offering scientifically grounded explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: My recent batch of this compound shows increasing impurity levels over a short period. What are the likely causes?

A1: The inherent chemical functionalities of this compound—a carboxylic acid group and an imidazole ring—make it susceptible to degradation under various conditions. The primary causes for short-term instability often relate to improper storage and handling. Key factors to consider are:

  • Hydrolytic Instability: While the carboxylic acid itself is stable against hydrolysis, if your compound is an ester precursor (e.g., ethyl 1-ethyl-1H-imidazole-5-carboxylate), residual moisture can lead to hydrolysis back to the carboxylic acid. The imidazole ring itself is generally stable against hydrolysis.

  • Oxidative Degradation: The electron-rich imidazole ring is prone to oxidation, especially when exposed to air (autoxidation) or residual oxidizing agents from synthesis.[1] This can be exacerbated by the presence of trace metal ions.

  • Photodegradation: Imidazole derivatives can be sensitive to light, particularly UV radiation.[1] Exposure to ambient laboratory light over time can initiate degradation pathways.

  • Thermal Stress: Elevated temperatures can accelerate all degradation processes.

Q2: I need to conduct a forced degradation study on this compound. What conditions should I include?

A2: A comprehensive forced degradation study should expose the compound to a variety of stress conditions to elucidate its degradation pathways and establish the stability-indicating nature of your analytical methods.[2][3] According to ICH guidelines, a target of 5-20% degradation is generally recommended.[3] Key conditions for this compound include:

  • Acidic Hydrolysis: Treat a solution of the compound with a suitable acid (e.g., 0.1 N HCl) at both room temperature and an elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: Treat a solution with a base (e.g., 0.1 N NaOH) under the same temperature conditions as the acid hydrolysis. The imidazole ring can be susceptible to base-mediated autoxidation.[1]

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), in solution.[1]

  • Thermal Degradation: Subject the solid compound and a solution to dry heat at an elevated temperature. The melting point of similar imidazole carboxylic acids can be quite high, but degradation can occur at lower temperatures.[4][5]

  • Photodegradation: Expose both the solid compound and a solution to a controlled light source that provides both UV and visible light, as specified in ICH guidelines.[1][2]

Troubleshooting Guide

Analytical Challenges in Stability Studies

Q3: I am analyzing my degradation samples of this compound by reverse-phase HPLC and observing poor peak shape (tailing or fronting). What is the likely cause and how can I fix it?

A3: Poor peak shape is a common issue when analyzing imidazole-containing compounds. Here are the primary causes and their solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the imidazole ring can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5. This protonates the silanol groups, minimizing these unwanted interactions. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can also significantly improve peak symmetry.[6]

  • Inappropriate Mobile Phase pH: The ionization state of this compound is pH-dependent due to its carboxylic acid and imidazole functionalities. If the mobile phase pH is close to the pKa of either group, you may observe peak splitting or broadening.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of your compound. For this compound, a mobile phase pH below 3 is generally a good starting point.

  • Metal Chelation: The imidazole ring can chelate with trace metals present in the HPLC system (e.g., stainless steel frits, columns).

    • Solution: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your mobile phase at a low concentration (e.g., 0.1 mM).

Q4: I am struggling to achieve good separation between the parent compound and its degradation products. What strategies can I employ?

A4: Achieving adequate resolution is critical for a stability-indicating method. Consider the following:

  • Optimize Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks.

  • Vary Organic Modifier: If you are using acetonitrile, try methanol or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Change Stationary Phase: If optimization on a C18 column is insufficient, consider a different stationary phase. A phenyl-hexyl column can offer different selectivity through pi-pi interactions with the imidazole ring. For highly polar degradants, a hydrophilic interaction liquid chromatography (HILIC) column might be more suitable.

  • Adjust Mobile Phase pH: As mentioned previously, pH can significantly impact the retention and selectivity of ionizable compounds. A systematic pH scouting study can reveal the optimal separation conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep one sample at room temperature and another at 60 °C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep one sample at room temperature and another at 60 °C for 24 hours.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours.
  • Thermal Degradation (Solution): Heat the stock solution at 60 °C for 24 hours.
  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 60 °C for 24 hours.
  • Photodegradation: Expose the stock solution and solid compound to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify the mass of degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTemperatureDurationPotential Degradation Pathways
Acid Hydrolysis0.1 N HClRoom Temp / 60 °C24 hrsGenerally stable, potential for minor ring opening under harsh conditions.
Base Hydrolysis0.1 N NaOHRoom Temp / 60 °C24 hrsDecarboxylation, ring oxidation.[1]
Oxidation3% H₂O₂Room Temp24 hrsImidazole ring oxidation, formation of N-oxides.[1]
Thermal (Solid/Solution)Dry Heat60 °C24 hrsDecarboxylation, polymerization.
PhotodegradationICH Q1BAmbientAs per guidelinesImidazole ring cleavage, formation of photo-adducts.[1]

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the degradation chemistry of the imidazole moiety.

G cluster_main This compound cluster_oxidative Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation A This compound B N-Oxides A->B H₂O₂ C Ring-Opened Products A->C H₂O₂ (harsh) D Ring Cleavage Products A->D UV/Vis Light E Decarboxylation Product (1-Ethyl-1H-imidazole) A->E Heat

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for HPLC Analysis

This workflow provides a logical sequence for troubleshooting common HPLC issues encountered during the analysis of this compound.

G Start Poor Peak Shape or Resolution Q1 Check Mobile Phase pH (Is it >2 units from pKa?) Start->Q1 A1_Yes Adjust pH to <3.5 Q1->A1_Yes No A1_No pH is likely optimal Q1->A1_No Yes Q2 Observe Peak Tailing? A1_Yes->Q2 A1_No->Q2 A2_Yes Add TFA (0.05-0.1%) or use a different column (e.g., Phenyl-Hexyl) Q2->A2_Yes Yes A2_No Tailing is not the primary issue Q2->A2_No No Q3 Poor Resolution? A2_Yes->Q3 A2_No->Q3 A3_Yes Optimize Gradient (make shallower) or change organic modifier (ACN to MeOH or vice versa) Q3->A3_Yes Yes A3_No Resolution is adequate Q3->A3_No No End Method Optimized A3_Yes->End A3_No->End

Caption: HPLC troubleshooting workflow for imidazole carboxylic acids.

References

"removing unreacted starting materials from 1-Ethyl-1H-imidazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this compound from its reaction mixture. We will address common purification hurdles through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in fundamental chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile largely depends on the synthetic route. A common and efficient synthesis involves the N-alkylation of an imidazole derivative followed by the hydrolysis of an ester. Therefore, the primary impurities you are likely to encounter are:

  • Unreacted Imidazole: A basic starting material that is highly soluble in water.[1][2]

  • Unreacted Ethyl Chloroacetate: A neutral, water-insoluble liquid ester used as an alkylating agent.[3][4][5]

  • Ethyl 1-Ethyl-1H-imidazole-5-carboxylate: This is the ester intermediate prior to the final hydrolysis step. It is a neutral compound with limited water solubility.

Understanding the nature of these impurities—basic, neutral, or acidic—is the cornerstone of designing an effective purification strategy.

Q2: What is the most effective overall strategy for removing these common starting materials?

A multi-step approach combining liquid-liquid extraction and recrystallization is the most robust method. The general workflow is as follows:

  • Acid-Base Extraction: This powerful technique leverages the different acidic and basic properties of your target compound and the impurities to separate them into different liquid phases (typically an organic solvent and water).[6][7][8]

  • Recrystallization: This is a final polishing step to remove any trace impurities that may have co-purified during extraction, yielding a product with high purity.

This strategy is effective because it systematically removes entire classes of impurities in a sequential manner.

Q3: Why is acid-base extraction the primary recommended method over techniques like column chromatography for this specific purification?

Acid-base extraction is exceptionally well-suited for this particular separation for several key reasons:

  • Efficiency and Scalability: It allows for the rapid processing of large quantities of crude material, making it more time- and cost-effective than chromatography for initial bulk purification.

  • High Selectivity: The target molecule, this compound, is amphoteric, meaning it has both an acidic functional group (the carboxylic acid) and a basic one (the imidazole ring). Imidazole is basic, and ethyl chloroacetate is neutral. These distinct chemical handles allow for precise separation by simply adjusting the pH of an aqueous solution.

  • Simplicity: The technique relies on simple, common laboratory equipment like a separatory funnel and readily available reagents.[6][9]

While column chromatography is an excellent tool for separating compounds with very similar properties, it is often unnecessary here and can be more resource-intensive. For this system, acid-base extraction provides a more practical and efficient primary purification solution.

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Problem 1: My crude product is contaminated with unreacted imidazole.

Cause: Imidazole is a basic compound. Your target molecule has a basic nitrogen atom on the imidazole ring, but it also possesses a highly acidic carboxylic acid group. This difference is the key to their separation.

Solution: Acidic Wash (Liquid-Liquid Extraction)

By washing an organic solution of your crude product with a dilute aqueous acid, you can selectively protonate the highly basic unreacted imidazole, converting it into a water-soluble salt. This salt will partition into the aqueous layer, leaving your desired product and neutral impurities in the organic layer.

Step-by-Step Protocol: Imidazole Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Use approximately 5-10 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The protonated imidazole salt will now be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using ethyl acetate).

  • Drain: Drain the organic layer containing your product and any neutral impurities. Discard the aqueous layer containing the imidazole hydrochloride salt.

  • Repeat (Optional): For high levels of imidazole contamination, repeat the acidic wash (Steps 3-6) with a fresh portion of 1 M HCl.

  • Proceed: The remaining organic layer is now ready for the removal of neutral impurities.

Problem 2: My product is contaminated with neutral impurities like ethyl chloroacetate or the unhydrolyzed ester intermediate.

Cause: These impurities lack acidic or basic functional groups and will not react with aqueous acid or base washes in the same way as your product or imidazole.

Solution: Basic Extraction

This procedure selectively converts your acidic product into a water-soluble salt, pulling it into the aqueous phase while leaving the neutral organic impurities behind in the organic solvent.

Step-by-Step Protocol: Neutral Impurity Removal

This protocol assumes you have already performed the acidic wash described in Problem 1.

  • Base Wash: To the organic layer from the previous step (still in the separatory funnel), add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is used to ensure only the carboxylic acid is deprotonated.[9][10]

  • Extraction: Shake the funnel vigorously, venting frequently. You will likely observe gas (CO₂) evolution as the bicarbonate reacts with your acidic product. Continue until effervescence ceases.

  • Separation: Allow the layers to separate. Your product is now in the aqueous layer as its sodium carboxylate salt. The neutral impurities (ethyl chloroacetate, ester intermediate) remain in the organic layer.

  • Isolate Product Layer: Drain and collect the aqueous layer into a clean Erlenmeyer flask.

  • Re-extract (Optional): To maximize recovery, you can add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine this second aqueous extract with the first.

  • Discard Impurities: The organic layer can now be discarded.

Problem 3: I have isolated the aqueous layer containing my product salt. How do I recover the final product?

Cause: Your product is currently dissolved in the aqueous phase as its sodium salt. To recover it as a solid, you must neutralize the salt to regenerate the neutral, less water-soluble carboxylic acid.

Solution: Acidification and Precipitation

By carefully adding acid, you will protonate the carboxylate salt, causing the neutral this compound to precipitate out of the solution.

Step-by-Step Protocol: Product Precipitation

  • Cooling: Place the flask containing the combined aqueous extracts in an ice-water bath and stir. Cooling the solution will decrease the solubility of your product, promoting better crystal formation and higher recovery.

  • Acidification: While stirring, slowly add 3 M HCl dropwise to the cold aqueous solution.

  • Monitor pH: Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the solution is acidic (pH ~3-4). This ensures complete protonation of the carboxylate.

  • Precipitation: As the solution becomes acidic, your product should precipitate as a solid.

  • Digestion: Continue stirring the cold slurry for an additional 15-30 minutes to allow for complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Visual Workflow and Data

To aid in understanding, the following diagrams and data table summarize the purification process and the properties of the involved compounds.

Physicochemical Properties for Separation
CompoundFormulaMolar Mass ( g/mol )TypeKey Properties for Separation
This compound C₆H₈N₂O₂140.14Amphoteric Acidic (pKa ~3-4), Basic (pKa ~6-7). Forms a salt with aqueous base.
ImidazoleC₃H₄N₂68.08Basic pKa of conjugate acid ~7.0.[2] Soluble in water. Forms a salt with aqueous acid.[1]
Ethyl ChloroacetateC₄H₇ClO₂122.55Neutral Liquid, boiling point ~143°C.[3] Insoluble in water.[4][5] Remains in the organic layer.
Ethyl 1-Ethyl-1H-imidazole-5-carboxylateC₈H₁₂N₂O₂168.19Neutral Ester intermediate. Limited water solubility. Remains in the organic layer.

Diagram: Overall Purification Workflow

G cluster_0 cluster_1 start Crude Reaction Mixture (in Organic Solvent) acid_wash Acidic Wash (1 M HCl) start->acid_wash base_ext Basic Extraction (Sat. NaHCO3) acid_wash->base_ext imp1 Imidazole Removed (in Aqueous Acid) acid_wash->imp1 acidify Acidification (3 M HCl) base_ext->acidify imp2 Neutral Impurities Removed (in Organic Layer) base_ext->imp2 recrystal Recrystallization acidify->recrystal product Pure Product recrystal->product

Caption: High-level workflow for purifying this compound.

Diagram: Acid-Base Extraction Logic

G cluster_step1 Step 1: Acidic Wash (1M HCl) cluster_step2 Step 2: Basic Extraction (NaHCO3) start Crude Mixture in Organic Solvent Product (Acidic) Imidazole (Basic) Ester (Neutral) org1 Organic Layer Product (Acidic) Ester (Neutral) start->org1 aq1 Aqueous Layer Imidazole Salt (Water-Soluble) start->aq1 Shake & Separate org2 Organic Layer Ester (Neutral) org1->org2 aq2 Aqueous Layer Product Salt (Water-Soluble) org1->aq2 Shake & Separate

References

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we delve into the nuances of this synthesis, with a particular focus on the critical role of solvent selection in achieving high yields and purity. This guide is structured as a dynamic troubleshooting manual in a question-and-answer format to directly address the practical challenges encountered during this multi-step synthesis.

Troubleshooting Guide: Navigating the Synthesis

The synthesis of this compound is typically a two-step process:

  • N-Ethylation: The regioselective N-alkylation of ethyl 1H-imidazole-5-carboxylate with an ethylating agent.

  • Hydrolysis: The saponification of the resulting ethyl 1-ethyl-1H-imidazole-5-carboxylate to the final carboxylic acid.

The choice of solvent at each stage is paramount and can significantly influence reaction kinetics, regioselectivity, and the impurity profile.

Step 1: N-Ethylation of Ethyl 1H-imidazole-5-carboxylate

Question: My N-ethylation reaction is sluggish, and I'm observing low conversion to the desired product. What are the likely causes related to my solvent choice?

Answer: A slow or incomplete N-ethylation reaction is a common hurdle. The primary cause often lies in a suboptimal solvent-base system that fails to facilitate the nucleophilic attack of the imidazole nitrogen on the ethylating agent.

  • Insufficient Deprotonation: For the imidazole nitrogen to act as an effective nucleophile, it must be deprotonated by a suitable base. The solvent plays a crucial role in the efficacy of this deprotonation. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively dissolve the imidazole substrate and many common inorganic bases (e.g., K₂CO₃, Cs₂CO₃), promoting a homogenous reaction environment. In contrast, less polar solvents like toluene may not adequately solvate the base, leading to incomplete deprotonation and a stalled reaction.[1]

  • Poor Solubility of Reactants: If either the starting imidazole ester or the ethylating agent (e.g., ethyl iodide, ethyl bromide) has limited solubility in the chosen solvent at the reaction temperature, the reaction rate will be diffusion-limited. It is crucial to select a solvent that ensures all reactants are well-dissolved.

  • Steric Hindrance: The presence of the carboxylate group at the 5-position can create steric hindrance, making the N-alkylation challenging.[2] In such cases, a solvent that promotes the dissociation of the base and enhances the nucleophilicity of the imidazole anion is critical. DMF is often a good choice in these scenarios.[2]

Question: I am observing the formation of a significant byproduct during the N-ethylation step. Could my solvent be the culprit?

Answer: Yes, solvent choice can influence the formation of byproducts. The most common byproduct in this reaction is the isomeric N3-alkylated product. While the N1 position is generally favored electronically, the reaction conditions can impact the regioselectivity.

  • Solvent Polarity and Regioselectivity: The polarity of the solvent can influence the site of alkylation. While specific studies on this compound are limited, in general, polar aprotic solvents like DMF tend to favor N1-alkylation. It is advisable to screen a few solvents to optimize for the desired isomer.

  • Reaction Temperature and Solvent Boiling Point: Running the reaction at an elevated temperature can sometimes lead to side reactions. The choice of solvent dictates the accessible temperature range. For instance, using a lower boiling point solvent like Tetrahydrofuran (THF) or acetonitrile will necessitate milder heating compared to higher boiling point solvents like DMF or toluene.[3][4] If byproduct formation is an issue, consider a solvent that allows for effective reaction at a lower temperature.

Step 2: Hydrolysis of Ethyl 1-ethyl-1H-imidazole-5-carboxylate

Question: My hydrolysis reaction to the final carboxylic acid is not going to completion, or I am seeing degradation of my product. How can the solvent impact this step?

Answer: The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved using a base like sodium hydroxide or potassium hydroxide.[5] The solvent system here is critical for both reaction efficiency and product stability.

  • Miscibility with Aqueous Base: The hydrolysis is a biphasic reaction if an organic solvent is used that is not miscible with the aqueous base. To ensure an efficient reaction, a co-solvent system is often employed. A common choice is a mixture of an alcohol, such as ethanol or methanol , and water.[6][7] This creates a homogeneous solution, maximizing the interaction between the ester and the hydroxide ions.

  • Product Precipitation and Isolation: The choice of solvent can simplify the workup. After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid product. If the reaction is performed in an aqueous-alcoholic mixture, the product may precipitate upon acidification and can be isolated by filtration.[6] The solubility of the final product in the chosen solvent system should be considered to maximize recovery.

  • Potential for Side Reactions: While less common, prolonged heating in certain solvents during hydrolysis could potentially lead to degradation. It is always advisable to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to avoid unnecessary heating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the N-ethylation of ethyl 1H-imidazole-5-carboxylate?

A1: Based on literature for similar N-alkylations of imidazole carboxylates, anhydrous N,N-Dimethylformamide (DMF) is a robust starting point.[2] It generally offers good solubility for the reactants and the commonly used inorganic bases, facilitating a homogeneous and efficient reaction.

Q2: Are there any greener solvent alternatives to DMF for the N-ethylation step?

A2: While DMF is effective, its toxicity is a concern. For a greener approach, you could explore solvents like acetonitrile or t-amyl alcohol . However, you may need to adjust the base and reaction temperature to achieve comparable results. A thorough optimization would be necessary.

Q3: For the hydrolysis step, is it better to use ethanol or methanol as a co-solvent with water?

A3: Both ethanol and methanol are effective co-solvents for ester hydrolysis.[6][7] The choice may depend on the solubility of your specific ester and the ease of removal of the solvent during workup. Methanol has a lower boiling point, which can be advantageous for its removal under reduced pressure.

Q4: How can I use solvent choice to simplify the purification of the final this compound?

A4: During the workup of the hydrolysis, after acidification, the desired carboxylic acid will precipitate if it is insoluble in the reaction medium. By using a solvent system in which the product has low solubility (e.g., a water-rich mixture), you can maximize precipitation and isolate a purer product by simple filtration, minimizing the need for extensive chromatographic purification.[6]

Q5: I am having trouble with the purification of the intermediate, ethyl 1-ethyl-1H-imidazole-5-carboxylate. Any suggestions regarding solvents for chromatography?

A5: For the purification of the intermediate ester by column chromatography, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate .[2] The optimal ratio will depend on the polarity of your compound and any impurities present and should be determined by TLC analysis.

Data Summary

The following table summarizes the solvents commonly employed in the synthesis of imidazole carboxylic acids and their derivatives, based on available literature.

Reaction StepSolventBaseTypical TemperatureKey Considerations
N-Alkylation N,N-Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃, DBURoom Temp. to 100 °CGood solubility for reactants and bases; promotes reaction rate.[2]
Acetonitrile (MeCN)K₂CO₃RefluxLower boiling point, may require longer reaction times.
Tetrahydrofuran (THF)NaHRoom Temp. to 50 °CAnhydrous conditions are critical when using NaH.[8]
TolueneDABCORefluxLess polar option, may be suitable for specific substrates.[3]
Hydrolysis Ethanol/WaterNaOH, KOHRefluxCreates a homogeneous reaction mixture for efficient hydrolysis.[6]
Methanol/WaterNaOH, KOHRefluxSimilar to ethanol/water, methanol is easier to remove.[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-1H-imidazole-5-carboxylate
  • To a solution of ethyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-ethylated product.[2]

Protocol 2: Synthesis of this compound
  • Dissolve ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[6]

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Hydrolysis start_ester Ethyl 1H-imidazole-5-carboxylate ethylation N-Ethylation (Ethyl Iodide, K₂CO₃) start_ester->ethylation Solvent: DMF intermediate_ester Ethyl 1-ethyl-1H-imidazole-5-carboxylate ethylation->intermediate_ester hydrolysis Hydrolysis (NaOH) intermediate_ester->hydrolysis Solvent: Ethanol/Water purification1 Purification (Chromatography) intermediate_ester->purification1 final_acid This compound hydrolysis->final_acid purification2 Purification (Precipitation/ Filtration) final_acid->purification2

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Ethyl-1H-imidazole-5-carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Drug Development Professionals

The imidazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions allow imidazole derivatives to bind to a wide range of biological targets, exhibiting activities from antimicrobial to anticancer.[4][5][6][7] This guide provides a comparative analysis of the biological activities of 1-Ethyl-1H-imidazole-5-carboxylic acid and its key positional isomers, 1-Ethyl-1H-imidazole-4-carboxylic acid and 1-Ethyl-1H-imidazole-2-carboxylic acid. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven protocols for their evaluation.

The Isomers: Structural and Physicochemical Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. The position of the carboxylic acid group on the imidazole ring significantly alters the molecule's electronic distribution, hydrogen bonding capability, and steric profile, which in turn dictates its interaction with biological targets.

The three isomers under consideration are:

  • Compound A: this compound

  • Compound B: 1-Ethyl-1H-imidazole-4-carboxylic acid

  • Compound C: 1-Ethyl-1H-imidazole-2-carboxylic acid

Figure 1: Chemical structures of the three positional isomers.

Table 1: Predicted Physicochemical Properties of Isomers
Property Compound A (5-COOH) Compound B (4-COOH) Compound C (2-COOH) Rationale for Importance
Formula C₆H₈N₂O₂ C₆H₈N₂O₂ C₆H₈N₂O₂ Confirms isomeric relationship.
Molecular Weight 140.14 g/mol 140.14 g/mol 140.14 g/mol Affects diffusion and molar concentration calculations.
pKa (acidic) ~3.5 - 4.5 ~3.5 - 4.5 ~3.0 - 4.0 Influences ionization state at physiological pH, affecting solubility and target interaction.[8][9][10][11]

| LogP | < 2 | < 2 | < 2 | Predicts lipophilicity and the ability to cross cell membranes.[8][9][11] |

Note: pKa and LogP values are estimated based on data for similar heterocyclic carboxylic acids. Experimental determination is recommended for precise characterization.

The subtle shift in the carboxyl group's position can lead to profound differences in biological function. For instance, the proximity of the carboxyl group to the ring nitrogens in the 2- and 5-positions can influence metal chelation properties, a known mechanism for some enzyme inhibitors.[12][13]

Rationale for Biological Evaluation: Targeting Cancer and Microbial Pathogens

Imidazole derivatives have a well-documented history of broad-spectrum biological activity.[1][4][5][7] Their ability to mimic histidine, interact with metalloenzymes, and disrupt cellular processes makes them prime candidates for development as anticancer and antimicrobial agents.[2][6][12]

  • Anticancer Potential: Many imidazole-containing compounds exhibit potent anticancer effects by targeting various cellular mechanisms, including tubulin polymerization, kinase signaling pathways, and cell cycle regulation.[4][5][14][15] The structural variations among the isomers may lead to differential activity against cancer cell lines.

  • Antimicrobial Activity: The imidazole scaffold is famous for its role in antifungal drugs (e.g., clotrimazole) and has shown promise against diverse bacterial strains.[1][7] The mechanism often involves disrupting cell membrane integrity or inhibiting essential enzymes.[1][7] Positional isomerism can affect the compound's ability to penetrate microbial cell walls and interact with its intracellular target.

This guide will focus on two standardized, high-throughput assays to quantitatively compare the efficacy of the three isomers: the MTT assay for cytotoxicity against a cancer cell line and the broth microdilution assay to determine the minimum inhibitory concentration (MIC) against pathogenic microbes.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and self-validating, providing a clear framework for assessing the biological activity of the synthesized compounds.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Step-by-Step Methodology:

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa - cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each isomer in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours.[19] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each isomer.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HeLa Cells (96-well plate) B Prepare Isomer Stock Solutions (DMSO) D Treat Cells with Isomer Dilutions A->D 24h Incubation C Create Serial Dilutions (Serum-Free Medium) E Incubate (48-72 hours) D->E F Add MTT Reagent (Incubate 3-4 hours) E->F G Add Solubilization Solution (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Workflow for determining the IC50 of imidazole isomers.

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Step-by-Step Methodology:

  • Inoculum Preparation: Select isolated colonies of a test microorganism (e.g., Staphylococcus aureus or Escherichia coli) from an 18-24 hour agar plate. Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final required inoculum density of about 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of each isomer in the broth medium in a separate 96-well plate. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Plate Inoculation: Dispense 100 µL of the appropriate broth into all wells of a sterile 96-well microtiter plate.[23]

  • Serial Dilution: Transfer 100 µL of the highest concentration 2x antibiotic solution to the first column of the microtiter plate. Perform a two-fold serial dilution by transferring 100 µL from one column to the next, mixing thoroughly at each step.[23] Discard the final 100 µL from the second to last column.

  • Inoculation: Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial inoculum.[23] The final volume in each well will be ~105 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no compound).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.[24]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria A->E B Prepare 2x Isomer Stock Dilutions D Perform 2-fold Serial Dilutions of Isomers B->D C Dispense Broth into 96-well Plate C->D D->E F Include Growth & Sterility Controls G Incubate Plate (18-24 hours, 37°C) F->G H Visually Inspect for Turbidity (Growth) G->H I Determine MIC Value H->I

Workflow for determining the Minimum Inhibitory Concentration.

Comparative Data & Structure-Activity Relationship (SAR) Discussion

Table 2: Hypothetical Comparative Biological Activity Data

Compound Anticancer Activity (HeLa) IC₅₀ (µM) Antibacterial Activity (S. aureus) MIC (µg/mL) Antibacterial Activity (E. coli) MIC (µg/mL)
A (5-COOH) 15.5 64 >128
B (4-COOH) 28.2 128 >128

| C (2-COOH) | 8.9 | 32 | 64 |

Discussion of Potential Structure-Activity Relationships:

  • Compound C (2-COOH): This isomer is often the most potent. The proximity of the carboxylic acid at position 2 to the nitrogen at position 1 can create a bidentate chelation site, which is crucial for inhibiting certain metalloenzymes in both cancer cells and bacteria.[13] This arrangement could also facilitate specific hydrogen bonding interactions within a target's active site that are not possible for the other isomers.

  • Compound A (5-COOH): The 5-carboxy isomer often shows moderate activity. Its electronic and steric profile differs significantly from the 2-carboxy isomer, potentially leading to a different binding mode or lower affinity for the target. SAR studies on imidazole-5-carboxylic acids have shown that activity is highly dependent on the other substituents on the ring.[25][26]

  • Compound B (4-COOH): The 4-carboxy isomer frequently demonstrates the lowest activity. The carboxyl group at this position is sterically more isolated from the ring nitrogens, reducing its potential for chelation and altering the molecule's overall dipole moment and interaction capabilities.

These hypotheses underscore the critical importance of substituent placement in drug design. Even a simple positional change can dramatically alter biological efficacy by modifying the molecule's ability to interact with its intended target.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the biological activities of this compound and its positional isomers. The provided protocols for cytotoxicity and antimicrobial susceptibility testing offer a robust framework for generating reliable, comparative data. The structure-activity relationships, driven by the position of the carboxylic acid group, are critical determinants of the compounds' potential as therapeutic agents.

Experimental validation of the activity of these specific isomers is a crucial next step. Further research should also include evaluating their effects on a broader panel of cancer cell lines and microbial strains, investigating their precise mechanisms of action, and assessing their pharmacokinetic profiles to determine their potential for further development.

References

A Comparative Analysis of Ethyl vs. Methyl Imidazole Carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms, possesses unique physicochemical properties that make it a versatile building block in drug design.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its amphoteric nature, allows for diverse interactions with biological targets.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[1][2]

This guide provides an in-depth comparative study of two closely related classes of imidazole derivatives: ethyl and methyl imidazole carboxylic acid derivatives. By examining the subtle yet significant differences imparted by the seemingly minor variation of a single carbon atom in the ester or N-alkyl group, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their synthetic strategies and biological evaluations.

Structural and Physicochemical Comparison: More Than Just a Methylene Group

The fundamental difference between ethyl and methyl imidazole carboxylic acid derivatives lies in the length of the alkyl chain. This seemingly small structural modification can have a significant impact on the molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profile.

Synthesis Overview

The synthesis of imidazole carboxylic acid derivatives can be achieved through various established methods. A common approach involves the Radziszewski reaction or variations thereof, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the corresponding esters, standard esterification procedures can be employed.

Below is a generalized workflow for the synthesis of these derivatives.

Start Starting Materials (e.g., dicarbonyl, aldehyde, ammonia) Synthesis Imidazole Ring Formation (e.g., Radziszewski reaction) Start->Synthesis Carboxylic_Acid Imidazole Carboxylic Acid Synthesis->Carboxylic_Acid Esterification_Methyl Esterification (Methanol, Acid Catalyst) Carboxylic_Acid->Esterification_Methyl Esterification_Ethyl Esterification (Ethanol, Acid Catalyst) Carboxylic_Acid->Esterification_Ethyl Methyl_Ester Methyl Imidazole Carboxylate Esterification_Methyl->Methyl_Ester Ethyl_Ester Ethyl Imidazole Carboxylate Esterification_Ethyl->Ethyl_Ester cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Imidazole Derivative (Ethyl or Methyl) Inhibitor->Kinase2

References

A Senior Application Scientist's Guide to the Structural Validation of 1-Ethyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and ultimately, its therapeutic potential and safety profile. This guide provides a comprehensive, field-proven framework for the structural validation of 1-Ethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of analytical techniques. As a senior application scientist, my objective is to illuminate the causality behind experimental choices, fostering a deeper understanding of how to construct a self-validating system for chemical structure elucidation. We will explore the synthesis of this compound, delve into the application of key analytical methodologies for its characterization, and compare its spectral data with a closely related analog, 1-Methyl-1H-imidazole-5-carboxylic acid, to highlight the subtleties of structural confirmation.

The Imperative of Structural Integrity

The journey from a promising molecular design to a viable drug candidate is paved with exacting standards of quality and certainty. An erroneously identified compound can lead to the misinterpretation of biological data, wasted resources, and in the most critical scenarios, unforeseen toxicity. Therefore, the robust validation of a chemical structure is not merely a procedural step but a fundamental prerequisite for meaningful and reproducible scientific inquiry.

Synthesis and Purification: A Foundational Protocol

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of Imidazole-5-carboxylic acid Ester

A common strategy involves the N-alkylation of a pre-formed imidazole-5-carboxylic acid ester. This is often preferred to direct alkylation of the carboxylic acid to avoid potential side reactions.

  • Esterification of Imidazole-5-carboxylic acid: 1H-Imidazole-5-carboxylic acid is first converted to its ethyl ester by reacting it with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or a strong acid resin) under reflux.

  • N-Alkylation: The resulting ethyl 1H-imidazole-5-carboxylate is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Base-catalyzed Hydrolysis: The purified ethyl 1-ethyl-1H-imidazole-5-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

  • Final Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Validation

No single analytical technique can definitively confirm a chemical structure. Instead, a confluence of data from multiple orthogonal methods provides the necessary evidence for an unequivocal assignment. The following sections detail the key analytical techniques and the expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural validation of organic compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the imidazole ring protons.

  • Ethyl Group: A triplet integrating to three protons (CH₃) and a quartet integrating to two protons (CH₂) are characteristic of an ethyl group. The coupling between these protons (typically around 7 Hz) confirms their adjacency.

  • Imidazole Ring Protons: Two singlets, each integrating to one proton, are expected for the protons on the imidazole ring. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylic acid group and the N-ethyl substituent.

  • Carboxylic Acid Proton: A broad singlet, which is often exchangeable with D₂O, will be observed for the acidic proton of the carboxylic acid group. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

  • Ethyl Group: Two signals will be observed for the ethyl group, one for the methyl carbon and one for the methylene carbon.

  • Imidazole Ring Carbons: Three distinct signals are expected for the three carbon atoms of the imidazole ring. Their chemical shifts will be influenced by the nitrogen atoms and the substituents.

  • Carboxyl Carbon: A signal in the downfield region (typically >160 ppm) is characteristic of a carboxylic acid carbonyl carbon.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺ in positive ion mode) for this compound (C₆H₈N₂O₂) will have a mass-to-charge ratio (m/z) corresponding to its calculated exact mass.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide clues about the structure. Common fragmentation pathways for imidazole carboxylic acids include the loss of the carboxylic acid group (as CO₂ or COOH) and fragmentation of the N-alkyl side chain.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, which is typically hydrogen-bonded.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

  • C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl group.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the imidazole ring.

Comparative Analysis: this compound vs. 1-Methyl-1H-imidazole-5-carboxylic acid

To underscore the importance of meticulous spectral analysis, we will now compare the expected data for our target compound with its close structural analog, 1-Methyl-1H-imidazole-5-carboxylic acid.

Analytical TechniqueThis compound (Expected Data)1-Methyl-1H-imidazole-5-carboxylic acid (Expected Data)Key Differentiating Features
Molecular Formula C₆H₈N₂O₂C₅H₆N₂O₂Difference of a CH₂ group.
Molecular Weight 140.14 g/mol 126.11 g/mol A difference of 14 mass units.
¹H NMR - Triplet and Quartet for the ethyl group. - Two imidazole ring protons. - One carboxylic acid proton.- Singlet for the methyl group. - Two imidazole ring protons. - One carboxylic acid proton.The presence of a triplet/quartet system versus a singlet for the N-alkyl group.
¹³C NMR - Two signals for the ethyl group. - Three signals for the imidazole ring. - One signal for the carboxyl carbon.- One signal for the methyl group. - Three signals for the imidazole ring. - One signal for the carboxyl carbon.The number and chemical shifts of the signals corresponding to the N-alkyl group.
Mass Spectrometry Molecular ion peak at m/z corresponding to C₆H₈N₂O₂. Fragmentation may show loss of an ethyl group.Molecular ion peak at m/z corresponding to C₅H₆N₂O₂. Fragmentation may show loss of a methyl group.The molecular ion peak will differ by 14 m/z units. The fragmentation pattern will reflect the different N-alkyl substituents.
IR Spectroscopy Characteristic peaks for O-H, C=O, C-H (aliphatic), C=N, and C=C.Characteristic peaks for O-H, C=O, C-H (aliphatic), C=N, and C=C.The IR spectra will be very similar, with subtle differences in the C-H bending and stretching regions.

This comparative table clearly illustrates how a combination of analytical techniques can be used to distinguish between two closely related structures. While IR spectroscopy might show broad similarities, NMR and MS provide the definitive evidence for the specific N-alkyl substituent.

Visualizing the Workflow: A Systematic Approach

A logical and systematic workflow is crucial for the efficient and accurate validation of a chemical structure. The following diagram, generated using Graphviz, illustrates the interconnectedness of the synthesis, purification, and analytical characterization steps.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Reference Data / Analog Data_Analysis->Comparison Structure_Confirmation Final Structure Confirmation Comparison->Structure_Confirmation

Caption: A workflow diagram illustrating the key stages in the structural validation of a synthesized chemical compound.

Conclusion: A Commitment to Scientific Excellence

The rigorous validation of a chemical structure is a testament to a researcher's commitment to scientific integrity and excellence. By employing a multi-pronged analytical approach and critically evaluating the resulting data, scientists can ensure the accuracy and reliability of their findings. This guide has provided a comprehensive framework for the structural elucidation of this compound, emphasizing the importance of a holistic and self-validating analytical strategy. The principles and methodologies outlined herein are broadly applicable to the characterization of novel chemical entities across the spectrum of chemical and pharmaceutical research.

A Comparative Guide to the Bioactivity of 1-Ethyl-1H-imidazole-5-carboxylic acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic modification of its substituents can profoundly influence its biological activity. This guide provides a comprehensive framework for the comparative bioactivity analysis of 1-Ethyl-1H-imidazole-5-carboxylic acid and its corresponding ethyl ester, two closely related derivatives with potentially distinct pharmacological profiles. While direct comparative studies on these specific molecules are not extensively documented, this guide synthesizes established methodologies and field-proven insights to empower researchers to conduct a robust head-to-head evaluation.

The primary rationale for this comparison lies in the fundamental physicochemical differences between a carboxylic acid and its ester. The carboxylic acid is typically more polar and can engage in hydrogen bonding as both a donor and acceptor, while the ethyl ester is more lipophilic and acts primarily as a hydrogen bond acceptor. These differences are hypothesized to significantly impact cell permeability, target engagement, and ultimately, the observed bioactivity.

Table 1: Predicted Physicochemical Properties and Hypothesized Bioactivity Implications

FeatureThis compoundEthyl 1-Ethyl-1H-imidazole-5-carboxylateHypothesized Implication on Bioactivity
Polarity HighModerateThe carboxylic acid may exhibit better solubility in aqueous media, while the ester may have enhanced membrane permeability.
Lipophilicity (LogP) LowerHigherThe ester's higher lipophilicity could lead to better cellular uptake and potentially greater intracellular target engagement.
Hydrogen Bonding Donor and AcceptorAcceptorThe carboxylic acid's ability to donate hydrogen bonds may lead to different binding interactions with target proteins compared to the ester.
Metabolic Stability Generally stablePotentially susceptible to hydrolysis by esterasesThe ester may act as a prodrug, being converted to the active carboxylic acid form within the cell or in vivo.

Proposed Experimental Workflow for Bioactivity Comparison

This section outlines a detailed experimental plan to elucidate the comparative antimicrobial and anticancer activities of this compound and its ethyl ester.

G cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity Assessment cluster_anticancer Anticancer Activity Assessment cluster_analysis Data Analysis & Comparison synthesis_acid Synthesis of this compound characterization Structural Characterization (NMR, FTIR, Mass Spec) synthesis_acid->characterization synthesis_ester Synthesis of Ethyl 1-Ethyl-1H-imidazole-5-carboxylate synthesis_ester->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination Test Compounds mtt_assay Cytotoxicity Screening (MTT Assay) characterization->mtt_assay Test Compounds compare_mic Compare MIC Values mic_determination->compare_mic bacterial_strains Bacterial Strains (Gram +/-) bacterial_strains->mic_determination fungal_strains Fungal Strains fungal_strains->mic_determination ic50_determination IC50 Value Calculation mtt_assay->ic50_determination cancer_cell_lines Panel of Cancer Cell Lines cancer_cell_lines->mtt_assay compare_ic50 Compare IC50 Values ic50_determination->compare_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis compare_mic->sar_analysis compare_ic50->sar_analysis

Caption: Proposed experimental workflow for the comparative bioactivity analysis.

Synthesis and Characterization

The synthesis of this compound and its ethyl ester can be achieved through established synthetic routes for imidazole derivatives.[5][6][7][8] A plausible approach involves the initial synthesis of the ethyl ester followed by hydrolysis to obtain the carboxylic acid.

Protocol 1: Synthesis of Ethyl 1-Ethyl-1H-imidazole-5-carboxylate

This protocol is adapted from methodologies for the N-alkylation and cyclization of imidazole precursors.[5][8]

  • Step 1: N-Alkylation. React ethyl imidazole-5-carboxylate with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Step 2: Reaction Monitoring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Work-up and Purification. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Step 1: Hydrolysis. Dissolve the synthesized Ethyl 1-Ethyl-1H-imidazole-5-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).[7]

  • Step 2: Reaction Monitoring. Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Step 3: Work-up and Purification. After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be required for further purification.

Structural Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the ethyl group and the imidazole core.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the carboxylic acid and the ester.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Antimicrobial Activity Evaluation

Imidazole derivatives are well-known for their antimicrobial properties.[1][2][9][10][11] A comparative assessment of the antimicrobial activity of the synthesized compounds is crucial.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing antimicrobial activity.[9][12]

  • Microorganism Selection: A panel of clinically relevant microorganisms should be used, including:

    • Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis.[9]

    • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[9]

    • Fungal strains: Candida albicans and Aspergillus niger.[9]

  • Preparation of Inoculum: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation and Incubation: Inoculate each well with the standardized microbial suspension. Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 25-37°C for 48-72 hours for fungi).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
This compound >10064>100>100128>100
Ethyl 1-Ethyl-1H-imidazole-5-carboxylate 3216641283264
Standard Drug (e.g., Ciprofloxacin/Fluconazole) 214812

Note: This is hypothetical data for illustrative purposes.

Anticancer Activity Evaluation

Numerous heterocyclic compounds, including imidazole derivatives, have demonstrated potent anticancer activity.[13][14][15][16] A comparative in vitro cytotoxicity screening is a critical step in evaluating their potential as anticancer agents.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[12][17]

  • Cell Line Selection: A panel of human cancer cell lines should be used to assess the breadth of activity. Recommended cell lines include:

    • HeLa (cervical cancer)[16]

    • HT-29 (colon cancer)[16]

    • A549 (lung cancer)[15][16]

    • MDA-MB-231 (breast cancer)[16]

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Table 3: Hypothetical Comparative Anticancer Activity Data (IC50 in µM)

CompoundHeLaHT-29A549MDA-MB-231
This compound 45.268.9>10082.1
Ethyl 1-Ethyl-1H-imidazole-5-carboxylate 12.525.855.331.7
Standard Drug (e.g., Doxorubicin) 0.81.21.50.9

Note: This is hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis and Interpretation

A thorough analysis of the experimental data will likely reveal significant differences in the bioactivity of the carboxylic acid and its ethyl ester. The ethyl ester, with its increased lipophilicity, is hypothesized to exhibit superior antimicrobial and anticancer activity due to enhanced cell membrane penetration. However, the carboxylic acid may demonstrate activity if an external transporter is involved or if the target protein has a specific binding pocket that favors a carboxylic acid moiety.

G cluster_membrane Cell Membrane cluster_cell Intracellular Space compound_acid This compound + High Polarity - Lower Lipophilicity + H-bond Donor/Acceptor membrane_label Lipid Bilayer compound_acid->membrane_label target Biological Target compound_acid->target Target Binding compound_ester Ethyl 1-Ethyl-1H-imidazole-5-carboxylate + Moderate Polarity + Higher Lipophilicity + H-bond Acceptor compound_ester->membrane_label Enhanced Permeability membrane_label->target Direct Interaction esterase Esterase membrane_label->esterase esterase->compound_acid Hydrolysis (Prodrug Activation)

Caption: Hypothesized cellular uptake and mechanism of action.

Conclusion

This guide provides a robust framework for the systematic comparison of the bioactivities of this compound and its ethyl ester. By following the detailed protocols for synthesis, characterization, and in vitro evaluation, researchers can generate high-quality, reproducible data. The anticipated results will not only elucidate the specific pharmacological profiles of these two compounds but also contribute to a deeper understanding of the structure-activity relationships within the broader class of imidazole-based therapeutic agents. The potential for the ethyl ester to act as a prodrug for the carboxylic acid is a particularly intriguing aspect that warrants further investigation, potentially through metabolic stability assays. The findings from such a study will be invaluable for guiding future drug design and development efforts in this important area of medicinal chemistry.

References

A Spectroscopic Comparison of 1-Ethyl vs. 1-Methyl Imidazole-5-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the nuanced structural and electronic differences between closely related heterocyclic compounds can have profound impacts on their biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of two such molecules: 1-ethyl-imidazole-5-carboxylic acid and 1-methyl-imidazole-5-carboxylic acid. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to elucidate the subtle yet significant effects of N-alkylation on the imidazole ring system. This analysis is grounded in established spectroscopic principles and supported by data from closely related compounds, offering a predictive and explanatory framework for researchers in the field.

The choice between a methyl and an ethyl group at the N-1 position of the imidazole ring, while seemingly minor, can alter the molecule's electron density distribution, steric profile, and intermolecular interactions. These changes are reflected in their respective spectra, providing a powerful tool for characterization and for predicting molecular behavior.

Molecular Structures

To visualize the compounds at the heart of this guide, their molecular structures are presented below.

Caption: Molecular structures of the compounds under comparison.

Comparative Spectroscopic Analysis

The subsequent sections will dissect the expected spectroscopic characteristics of each molecule, highlighting the key differences and the underlying chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The primary distinction in the ¹H NMR spectra of these two compounds will be the signals corresponding to the N-alkyl group. The imidazole ring protons will also exhibit subtle shifts due to the differing inductive effects of the methyl and ethyl groups.

Assignment 1-Methyl-imidazole-5-carboxylic acid (Predicted) 1-Ethyl-imidazole-5-carboxylic acid (Predicted) Rationale for Differences
-CH₃ (N-alkyl) ~3.9 ppm (singlet)N/APresence of a methyl group directly attached to the nitrogen.
-CH₂- (N-alkyl) N/A~4.2 ppm (quartet)The methylene protons of the ethyl group are deshielded by the adjacent nitrogen.
-CH₃ (N-alkyl) N/A~1.5 ppm (triplet)The methyl protons of the ethyl group are further from the electronegative nitrogen.
H-2 (Imidazole) ~8.2 ppm (singlet)~8.2 ppm (singlet)Minimal expected change, though slight downfield shift possible with the ethyl group.
H-4 (Imidazole) ~7.7 ppm (singlet)~7.7 ppm (singlet)Minimal expected change, though slight downfield shift possible with the ethyl group.
-COOH ~12.8 ppm (broad singlet)~12.8 ppm (broad singlet)The acidic proton signal is broad and its chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy

In ¹³C NMR, the carbons of the N-alkyl groups will be clearly distinguishable. The imidazole ring carbons will also show minor shifts reflecting the electronic influence of the substituent. For a related compound, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, the N-methyl carbon resonates at 32.4 ppm and the carbonyl carbon at 168.3 ppm.[1]

Assignment 1-Methyl-imidazole-5-carboxylic acid (Predicted) 1-Ethyl-imidazole-5-carboxylic acid (Predicted) Rationale for Differences
-CH₃ (N-alkyl) ~33 ppmN/ACharacteristic chemical shift for a methyl group attached to a nitrogen in a heterocyclic ring.
-CH₂- (N-alkyl) N/A~42 ppmThe methylene carbon is directly attached to the nitrogen.
-CH₃ (N-alkyl) N/A~15 ppmThe terminal methyl carbon of the ethyl group.
C-2 (Imidazole) ~138 ppm~138 ppmMinimal expected change.
C-4 (Imidazole) ~129 ppm~129 ppmMinimal expected change.
C-5 (Imidazole) ~120 ppm~120 ppmMinimal expected change.
C=O (Carboxyl) ~168 ppm~168 ppmThe carbonyl carbon chemical shift is largely influenced by the carboxylic acid group itself.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key absorptions for these compounds will be from the carboxylic acid group and the imidazole ring. For carboxylic acids, the C=O bond typically shows a strong absorption between 1710 and 1760 cm⁻¹, while the O-H bond exhibits a very broad band in the region of 2500-3300 cm⁻¹.[2] The IR spectrum of a similar compound, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, shows a characteristic carbonyl stretch at 1701 cm⁻¹.[1]

Vibrational Mode 1-Methyl-imidazole-5-carboxylic acid (Predicted) 1-Ethyl-imidazole-5-carboxylic acid (Predicted) Rationale for Differences
O-H stretch (Carboxyl) 3300-2500 cm⁻¹ (very broad)3300-2500 cm⁻¹ (very broad)The broadness is due to hydrogen bonding; no significant difference is expected.
C-H stretch (Aliphatic) ~2950 cm⁻¹~2980, ~2870 cm⁻¹The ethyl group will show both symmetric and asymmetric C-H stretches.
C=O stretch (Carboxyl) ~1710 cm⁻¹~1710 cm⁻¹The electronic effect of the alkyl group on the carbonyl is expected to be minimal.
C=N, C=C stretch (Ring) ~1620, ~1500 cm⁻¹~1620, ~1500 cm⁻¹The fundamental ring vibrations should be very similar.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Imidazole itself has a characteristic absorption peak around 217 nm, which is attributed to a π → π* transition of the C=N bond within the heterocyclic ring.[3] Carboxylic acids generally show a weak n→π* transition at a lower wavelength, typically between 200-215 nm.[2]

Transition 1-Methyl-imidazole-5-carboxylic acid (Predicted λmax) 1-Ethyl-imidazole-5-carboxylic acid (Predicted λmax) Rationale for Differences
π → π (Imidazole)~220 nm~220 nmThe alkyl substitution is not expected to significantly alter the energy of this transition.
n → π (Carbonyl)~210 nm~210 nmThis transition is typically weak and may be masked by the stronger π → π* transition.

The ethyl group, being slightly more electron-donating than the methyl group, might cause a very minor bathochromic (red) shift, but this is likely to be negligible and within the experimental error of the measurement.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving many imidazole derivatives.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters for ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Parameters for ¹³C NMR:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

Figure 2. NMR Spectroscopy Workflow cluster_workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) Acquisition Data Acquisition (400 MHz NMR) SamplePrep->Acquisition Insert into spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Raw data Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Processed spectrum

Caption: A generalized workflow for acquiring NMR spectra.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample to a fine powder using an agate mortar and pestle.

    • Add a small amount of dry potassium bromide (KBr) and mix thoroughly.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Nujol Mull):

    • Grind a small amount of the sample to a fine powder.

    • Add a few drops of Nujol (mineral oil) and grind to a smooth paste.[5]

    • Spread the paste between two KBr plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr plates.

    • Place the sample in the IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble, such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

    • Fill a second quartz cuvette with the sample solution and record the spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The spectroscopic comparison of 1-ethyl- and 1-methyl-imidazole-5-carboxylic acid reveals subtle but distinct differences, primarily in the NMR signals of the N-alkyl substituents. The ethyl group introduces characteristic quartet and triplet signals in the ¹H NMR and two distinct aliphatic carbon signals in the ¹³C NMR, which are absent in the methyl analogue. The electronic effects of the ethyl versus the methyl group on the imidazole ring and carboxylic acid functionality are expected to be minimal, resulting in very similar IR and UV-Vis spectra.

This guide provides a foundational understanding for researchers working with these and similar N-alkylated imidazole derivatives. The predictive data and standardized protocols herein should aid in the efficient and accurate characterization of these important classes of molecules.

References

"comparative analysis of different synthetic methods for 1-Ethyl-1H-imidazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

Introduction

1-Ethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, making the development of efficient and scalable synthetic routes a priority for drug discovery and development programs. This guide will compare two distinct synthetic pathways to this target molecule, providing detailed experimental protocols, a comparative analysis of their respective merits, and the underlying chemical principles that govern these transformations.

Synthetic Route 1: Construction of the Imidazole Core Followed by N-Alkylation

This classical and linear approach involves the initial synthesis of the parent imidazole-5-carboxylate ester, which is subsequently N-alkylated and then hydrolyzed to yield the final carboxylic acid.

Workflow for Synthetic Route 1

Synthetic Route 1 A Starting Materials (e.g., Glycine derivatives) B Synthesis of Ethyl 1H-imidazole-5-carboxylate A->B Imidazole Ring Formation C N-Ethylation B->C Alkylation of Imidazole Nitrogen D Hydrolysis C->D Ester Cleavage E This compound D->E Final Product

Caption: A linear synthetic approach to this compound.

Step 1: Synthesis of Ethyl 1H-imidazole-5-carboxylate

The synthesis of the core imidazole structure can be achieved through various methods. One common approach is a variation of the Marckwald synthesis, which utilizes α-amino ketones or their equivalents. A practical starting point for this specific target is the reaction of ethyl glycinate with a suitable C2 source.

Experimental Protocol:

A detailed protocol for a related isomer, ethyl imidazole-4-carboxylate, starts from glycine[1]. Adapting this for the 5-carboxylate would involve a different cyclization strategy, potentially using ethyl formimidate and a protected dihydroxyacetone, followed by oxidation. A more direct, albeit less detailed in the provided literature, approach would be the reaction of ethyl amino(formyl)acetate with a formylating agent and a source of ammonia.

Step 2: N-Ethylation of Ethyl 1H-imidazole-5-carboxylate

The introduction of the ethyl group onto the imidazole nitrogen is a critical step. The regioselectivity of this reaction can be a challenge, as alkylation can potentially occur at either of the two nitrogen atoms in the imidazole ring. However, for the unsubstituted imidazole-5-carboxylate, the two nitrogens are tautomerically equivalent, simplifying the outcome.

Experimental Protocol:

To a solution of ethyl 1H-imidazole-5-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base is added to deprotonate the imidazole nitrogen. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). Following deprotonation, an ethylating agent such as ethyl iodide or diethyl sulfate is added, and the reaction mixture is stirred, often with heating, to drive the reaction to completion. Work-up typically involves quenching the reaction with water and extracting the product with an organic solvent.

Step 3: Hydrolysis of Ethyl 1-Ethyl-1H-imidazole-5-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

The ethyl 1-ethyl-1H-imidazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water, to which a strong base such as sodium hydroxide or potassium hydroxide is added. The reaction mixture is typically heated to reflux to ensure complete hydrolysis. Upon completion, the reaction is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product, which can then be isolated by filtration.

Synthetic Route 2: Convergent Synthesis via N-Ethyl-α-amino Acid Derivatives

This alternative approach involves the early introduction of the N-ethyl group onto the backbone of the starting material, followed by the construction of the imidazole ring. This can offer advantages in terms of regioselectivity and overall convergence.

Workflow for Synthetic Route 2

Synthetic Route 2 A N-Ethylation of Amino Acid Ester B Formation of N-Ethyl Formamido Ester A->B Formylation C Cyclization B->C Imidazole Ring Formation D This compound C->D Final Product

Caption: A convergent synthetic pathway to this compound.

Step 1: Synthesis of Ethyl N-Ethylglycinate

The synthesis begins with the N-alkylation of a readily available amino acid ester, such as ethyl glycinate.

Experimental Protocol:

Ethyl glycinate hydrochloride is treated with a base, such as triethylamine or sodium carbonate, to liberate the free amine. This is then reacted with an ethylating agent, for example, ethyl iodide or ethyl bromide, in a suitable solvent like ethanol or acetonitrile. The reaction may require heating to proceed at a reasonable rate. The product, ethyl N-ethylglycinate, is then isolated and purified.

Step 2: Cyclization to form the Imidazole Ring

The construction of the imidazole ring from the N-ethylated precursor is the key step in this route. This can be achieved by reacting the N-ethylglycinate derivative with a suitable reagent that provides the remaining carbon and nitrogen atoms of the imidazole ring.

Experimental Protocol:

Ethyl N-ethylglycinate can be reacted with a formylating agent, such as ethyl formimidate, in the presence of a dehydrating agent or under conditions that facilitate cyclization. This reaction directly constructs the 1-ethyl-1H-imidazole ring. The specific conditions, including solvent and temperature, would need to be optimized to maximize the yield of the desired 5-carboxylic acid ester isomer. Subsequent hydrolysis, as described in Route 1, would then yield the final product.

Comparative Analysis

FeatureSynthetic Route 1Synthetic Route 2
Overall Strategy Linear synthesis: Imidazole formation followed by N-alkylation.Convergent synthesis: N-alkylation followed by imidazole formation.
Starting Materials Glycine derivatives, ethyl formimidate, dihydroxyacetone derivatives.Ethyl glycinate, ethylating agents.
Key Challenges Potential for regioselectivity issues during N-alkylation in more complex systems, though less of a concern for the unsubstituted imidazole.Control of cyclization to favor the desired 5-carboxylate isomer.
Potential Advantages Well-established and classical approach. The intermediate ethyl 1H-imidazole-5-carboxylate can be a versatile precursor for other derivatives.Potentially higher overall yield due to convergence. Avoids potential regioselectivity issues in the N-alkylation of a pre-formed imidazole ring.
Scalability Generally scalable, with each step being a standard and well-understood transformation.May require more process development to optimize the cyclization step for large-scale production.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of production, and the process development resources available.

Route 1 represents a more traditional and perhaps more predictable approach, with each step being a well-documented chemical transformation. Its linear nature, however, may lead to a lower overall yield.

Route 2 offers a more elegant and convergent strategy. While potentially more efficient in terms of step economy, the key cyclization reaction may require more significant optimization to achieve high yields and the desired regioselectivity.

For research and development purposes, both routes are valuable and the choice may be dictated by the specific expertise and capabilities of the research team. For large-scale manufacturing, a thorough process optimization of both routes would be necessary to determine the most cost-effective and robust method.

References

A Head-to-Head Comparison of Novel 1-Ethyl-1H-imidazole-5-carboxylic Acid Derivatives as Potential Kinase Inhibitors: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of pharmacological activities including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide provides an in-depth, objective comparison of a series of newly synthesized 1-Ethyl-1H-imidazole-5-carboxylic acid derivatives. Our investigation centers on their potential as kinase inhibitors, a critical class of enzymes often dysregulated in various diseases. Furthermore, we assess their cytotoxic profiles to establish a preliminary therapeutic window.

This document is intended for researchers, scientists, and drug development professionals, offering a transparent look into the experimental methodologies, supporting data, and the scientific rationale behind our comparative analysis.

Introduction: The Rationale for Targeting Kinases with Imidazole Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases. The development of small molecule kinase inhibitors has thus become a major focus in pharmaceutical research. The imidazole ring, with its unique electronic and structural features, serves as a versatile scaffold for designing kinase inhibitors, capable of forming key interactions within the ATP-binding pocket of these enzymes.[3][4]

The core structure of this compound provides a strategic anchor point for chemical modifications. By systematically altering substituents, we can explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and desirable pharmacokinetic properties. This guide details the side-by-side comparison of a focused library of these derivatives against a representative kinase target and evaluates their general cytotoxicity.

Experimental Design and Workflow

Our comparative evaluation follows a logical, multi-stage process designed to provide a comprehensive in vitro profile of each derivative. The workflow is structured to first assess the primary inhibitory activity against our target kinase and then to evaluate the broader cytotoxic effects on a representative cancer cell line.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of 1-Ethyl-1H-imidazole-5-carboxylic acid derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay - CC50 Determination) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Selectivity_Index Calculation of Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index SAR_Analysis->Selectivity_Index Lead_Identification Identification of Lead Compounds Selectivity_Index->Lead_Identification

Caption: Experimental workflow for the in vitro comparison of this compound derivatives.

In Vitro Assay Methodologies

To ensure the reliability and reproducibility of our findings, we employed standardized and well-validated in vitro assays. The following sections provide detailed protocols for the kinase inhibition and cytotoxicity assays performed.

In Vitro Kinase Inhibition Assay

The primary efficacy of the synthesized derivatives was determined by assessing their ability to inhibit a representative tyrosine kinase. A common and robust method for this is a radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.[5]

Protocol: Radiometric Kinase Assay

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1% BSA.

    • Enzyme: Purified recombinant human tyrosine kinase (e.g., Abl1), diluted in kinase buffer to the working concentration.

    • Substrate: Biotinylated peptide substrate, diluted in kinase buffer.

    • ATP Solution: A mixture of unlabeled ATP and [γ-³²P]ATP in kinase buffer.

    • Test Compounds: Synthesized this compound derivatives dissolved in DMSO to create a stock solution, followed by serial dilutions in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 10 µL of the substrate solution to each well.

    • To initiate the reaction, add 10 µL of the enzyme solution to each well.

    • Incubate the plate at 30°C for 10 minutes.

    • Start the kinase reaction by adding 25 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding 50 µL of 7.5 M guanidine hydrochloride.

    • Transfer the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.

    • Wash the plate three times with 2 M NaCl.

    • Add 100 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the control (DMSO).

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assessment: MTT Assay

To evaluate the general toxicity of the compounds against mammalian cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Plating:

    • Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Incubate the plate for 48 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

    • Incubate the plate for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the media from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated for each compound concentration relative to the control (cells treated with vehicle only).

    • The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Comparative Data Analysis

The following table summarizes the in vitro data obtained for a representative set of this compound derivatives. The derivatives are designed with varying substituents at the 2-position of the imidazole ring to probe the structure-activity relationship.

Compound IDR-Group at Position 2Kinase IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
EIC-001 -H> 50> 100-
EIC-002 -Phenyl15.285.15.6
EIC-003 -4-Chlorophenyl2.842.515.2
EIC-004 -4-Methoxyphenyl8.9> 100> 11.2
EIC-005 -4-Nitrophenyl5.120.44.0
EIC-006 -4-(Trifluoromethyl)phenyl1.535.723.8

Discussion and Interpretation of Results

The results presented above provide valuable insights into the potential of this series of imidazole derivatives as kinase inhibitors.

  • Structure-Activity Relationship (SAR): The unsubstituted derivative EIC-001 showed no significant activity, indicating that substitution at the 2-position is crucial for kinase inhibition. The introduction of a phenyl group in EIC-002 conferred moderate activity. Further substitution on the phenyl ring had a significant impact on potency. Electron-withdrawing groups, such as the chloro and trifluoromethyl groups in EIC-003 and EIC-006 , respectively, led to a substantial increase in inhibitory activity. This suggests that these groups may be involved in key interactions within the kinase active site. The methoxy group in EIC-004 , an electron-donating group, resulted in lower potency compared to the electron-withdrawing groups.

  • Cytotoxicity and Selectivity: A critical aspect of drug development is to maximize on-target efficacy while minimizing off-target toxicity. The selectivity index (SI) provides a preliminary measure of this therapeutic window. EIC-006 , with the most potent kinase inhibition, also displayed a favorable selectivity index of 23.8, suggesting a degree of selectivity for the kinase target over general cytotoxic effects. In contrast, EIC-005 , while having moderate kinase inhibitory activity, showed higher cytotoxicity, resulting in a lower selectivity index. The derivative with a methoxy substitution, EIC-004 , exhibited low cytotoxicity.

Conclusion and Future Directions

This comparative in vitro study successfully identified promising this compound derivatives with potent kinase inhibitory activity. The SAR analysis highlights the importance of electron-withdrawing substituents at the 2-phenyl position for enhancing potency.

The lead compound identified from this initial screen is EIC-006 , which demonstrated the highest potency and a good selectivity index. Future studies should focus on:

  • Expanding the library of derivatives to further probe the SAR.

  • Screening the most promising compounds against a broader panel of kinases to determine their selectivity profile.

  • Investigating the mechanism of inhibition through enzyme kinetics studies.[8]

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the lead compounds.

This guide provides a foundational framework for the continued development of this promising class of imidazole derivatives as potential therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Ethyl-1H-imidazole-5-carboxylic Acid Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Ethyl-1H-imidazole-5-carboxylic acid analogues, a scaffold of significant interest in medicinal chemistry. We will explore how modifications to this core structure influence biological activity, with a primary focus on anticancer properties and additional insights into other potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of synthesized data from authoritative sources and practical, field-proven experimental protocols.

The 1-Alkyl-1H-imidazole-5-carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purines.[1] This prevalence in nature has made the imidazole scaffold a "privileged structure" in drug discovery, meaning it can serve as a versatile framework for developing ligands for a diverse range of biological targets.[2] The 1-substituted-1H-imidazole-5-carboxylic acid core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Modifications at the N-1, C-2, and C-4 positions, as well as derivatization of the C-5 carboxylic acid group, have been explored to generate compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4]

Structure-Activity Relationship (SAR) Studies: Anticancer Activity of 1-N-Substituted Imidazole-5-Carboxylate Analogues

A key area of investigation for this scaffold has been in the development of novel anticancer agents. A systematic study of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates has provided significant insights into the SAR of this class of compounds. The core structure, which is isomeric to the this compound scaffold, offers valuable predictive insights.

The Critical Role of the N-1 Substituent

Research has demonstrated that the nature of the substituent at the N-1 position of the imidazole ring plays a pivotal role in determining the antiproliferative activity of these compounds. Specifically, the length of an N-1 alkyl chain has been shown to directly correlate with cytotoxicity against various human cancer cell lines.

A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that analogues with longer alkyl chains at the N-1 position exhibited greater inhibitory effects on cancer cell growth and proliferation.[5] The most significant activity was observed with a dodecyl (C12) chain. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated a potent IC50 value of 0.737 ± 0.05 μM against HeLa (cervical cancer) cells and 1.194 ± 0.02 μM against HT-29 (colon cancer) cells.[5] This suggests that increasing the lipophilicity of the N-1 substituent enhances the anticancer potency, possibly by improving membrane permeability and interaction with intracellular targets.

Table 1: Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Analogues [5]

Compound IDN-1 SubstituentHeLa IC50 (μM)HT-29 IC50 (μM)HCT-15 IC50 (μM)A549 IC50 (μM)MDA-MB-231 IC50 (μM)
5a Methyl>100>100>100>100>100
5b Ethyl>100>100>100>100>100
5c Butyl35.24 ± 1.1541.09 ± 1.2155.12 ± 1.5460.33 ± 1.6848.77 ± 1.35
5d Octyl10.11 ± 0.3215.43 ± 0.4518.98 ± 0.5622.67 ± 0.6713.21 ± 0.39
5e Dodecyl0.737 ± 0.051.194 ± 0.022.56 ± 0.083.12 ± 0.111.89 ± 0.06
Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action of the most potent analogue, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, revealed that it induces early apoptosis in cancer cells.[5] This programmed cell death is a desirable characteristic for anticancer drugs. The compound was also found to significantly reduce the mitochondrial membrane potential in a dose-dependent manner, a key event in the intrinsic pathway of apoptosis.[5] Additionally, it exhibited anti-tubulin activity, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[5]

Diagram 1: The Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism of action for many anticancer drugs. The induction of mitochondrial membrane potential loss by the imidazole analogues suggests their involvement in this pathway.

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mito Mitochondrial Membrane Potential Loss CytoC Cytochrome c Release Mito->CytoC leads to Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis caption Intrinsic apoptosis pathway.

Caption: Intrinsic apoptosis pathway.

Broader Therapeutic Potential and Comparative Analysis

While the anticancer activity of 1-N-substituted imidazole-5-carboxylates is well-documented, the versatility of this scaffold extends to other therapeutic areas. By modifying other positions on the imidazole ring and the carboxylic acid group, analogues with distinct biological activities can be developed.

Antiviral Activity

Derivatives of ethyl 1-hydroxy-2-aryl-1H-imidazole-5-carboxylate have been investigated for their antiviral activity against orthopoxviruses.[6] In this series, it was found that electron-withdrawing groups (e.g., NO2, CF3) in the para-position of the 2-phenyl substituent were favorable for activity. For example, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate showed a high selectivity index of 919 with low cytotoxicity.[6] Interestingly, converting the C-5 ester to a carboxamide did not enhance antiviral activity in this particular study.[6]

Antimicrobial and Anti-inflammatory Activities

The imidazole nucleus is a common feature in many antimicrobial and anti-inflammatory drugs. The synthesis of various N-substituted imidazole derivatives has yielded compounds with significant antimicrobial activity against a range of bacteria and fungi.[7] Similarly, other substituted imidazole derivatives have demonstrated potent anti-inflammatory properties.[4] The specific SAR for these activities often depends on the nature and position of the substituents, highlighting the tunability of the imidazole scaffold.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.

Protocol for Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using non-linear regression analysis.

Diagram 2: MTT Assay Workflow

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment & Incubation cluster_Detection Detection cluster_Analysis Data Analysis Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Addition 3. Add Compounds to Cells Cell_Seeding->Compound_Addition Compound_Preparation 2. Compound Dilution Compound_Preparation->Compound_Addition Incubation_48h 4. Incubate for 48-72h Compound_Addition->Incubation_48h MTT_Addition 5. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 7. Solubilize Formazan Incubation_4h->Solubilization Read_Plate 8. Read Absorbance (570 nm) Solubilization->Read_Plate IC50_Calculation 9. Calculate IC50 Read_Plate->IC50_Calculation caption MTT assay workflow.

Caption: MTT assay workflow.

Protocol for Kinase Inhibition Assay

Many imidazole-based compounds have been developed as kinase inhibitors.[6] A general protocol for assessing kinase inhibition is provided below.

Objective: To determine the IC50 of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add 1 µL of the test compound solution at various concentrations to the wells of a microplate. Include positive and negative controls.

  • Kinase Reaction Initiation: Add 2 µL of a solution containing the kinase and substrate mixture to each well. Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction and generate a luminescent signal according to the kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

  • Luminescence Measurement: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds in a suitable solvent

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth, adjusted to the turbidity of a 0.5 McFarland standard. Dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

The this compound scaffold and its analogues represent a highly promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies, particularly in the context of anticancer drug discovery, have revealed key structural features that govern potency. The strong correlation between the lipophilicity of the N-1 substituent and antiproliferative activity provides a clear rationale for the design of future analogues.

The versatility of this scaffold, demonstrated by its potential in antiviral, antimicrobial, and anti-inflammatory applications, underscores the importance of continued exploration of its chemical space. Future research should focus on:

  • Systematic SAR studies for other biological targets to build a more comprehensive understanding of the scaffold's potential.

  • Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of specific molecular targets and mechanisms of action for the most promising analogues.

The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparative evaluation of this valuable class of molecules.

References

Safety Operating Guide

A Guide to the Proper Disposal of 1-Ethyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. Based on data from related imidazole carboxylic acids, we can infer a likely hazard profile for 1-Ethyl-1H-imidazole-5-carboxylic acid.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation/Corrosion Similar imidazole compounds are known to cause skin irritation and, in some cases, severe burns.[3][4][5]Wear nitrile gloves and a fully buttoned lab coat.[6] Avoid all skin contact.
Serious Eye Damage/Irritation Direct contact with eyes is likely to cause serious irritation or damage.[5][7][8][9]Wear chemical safety goggles conforming to OSHA or EU standards.[10]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[7][11][12]Handle only in a well-ventilated area or within a certified chemical fume hood.[6][10]
Acute Toxicity (Oral) May be harmful if swallowed.[4][7]Do not eat, drink, or smoke in laboratory areas.[3][4]

Chemical Incompatibilities: To prevent dangerous reactions, waste this compound must be segregated from the following chemical classes:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: As an acid, it will undergo a neutralization reaction which can be exothermic.

  • Acids, Acid Chlorides, and Acid Anhydrides: While it is an acid itself, mixing with other acids, especially strong ones, should be done with caution. It is incompatible with acid chlorides and anhydrides.[6][10][13]

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for safely disposing of waste this compound. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations.

Experimental Workflow: Chemical Waste Segregation and Disposal

G cluster_0 Step 1: Generation & Immediate Containment cluster_1 Step 2: Segregation & Accumulation cluster_2 Step 3: Final Disposal A Waste Generation (e.g., residual solid, contaminated labware) B Place in Primary Waste Container (Labeled, Compatible, Kept Closed) A->B At point of generation C Designated Satellite Accumulation Area (SAA) (Under researcher control) B->C Transfer to SAA D Store in Secondary Containment (e.g., polyethylene tray) C->D E Segregate from Incompatibles (Bases, Oxidizers) D->E F Container Full or Project Complete G Complete Hazardous Waste Tag (List all constituents) F->G H Request Waste Pickup (Contact Institutional EHS) G->H I Licensed Hazardous Waste Vendor (Transport & Final Disposition e.g., Incineration) H->I

Caption: Waste Disposal Workflow for this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE: a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Waste Container Selection:

    • Select a waste container that is compatible with organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[14] Acids should never be stored in metal containers.[14][15]

    • The container must have a secure, screw-top lid to prevent leaks or spills.[16]

    • Ensure the container is clean and dry before adding any waste.

  • Labeling:

    • Immediately label the waste container using your institution's hazardous waste tags.[6]

    • The label must clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents or other chemicals present.[14] Chemical mixtures must be identified by the percentage or volume of every component.[14]

    • Indicate the relevant hazards (e.g., "Corrosive," "Irritant").

  • Waste Accumulation:

    • Solid Waste: Collect pure or residual solid this compound, along with any contaminated items like weighing paper or gloves, and place them directly into the designated solid waste container.

    • Solution Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams.[16]

    • Aqueous solutions should generally be collected as hazardous waste. Do not pour any corrosive wastes down the drain.[16] While some guidelines permit drain disposal after pH neutralization (to between 5.0 and 12.5), this should only be done with explicit approval from your institution's Environmental Health & Safety (EHS) department, as it may not be permissible for all substances.[14]

    • Keep the waste container securely closed at all times, except when adding waste.[14]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[15][17]

    • The SAA should be in a well-ventilated area, away from heat or direct sunlight.[13]

    • Crucially, store this organic acid waste separately from bases, strong oxidizers, cyanides, and sulfides.[14][16] Use secondary containment (such as a polyethylene tray) to prevent the mixing of incompatible materials in case of a leak.[16]

  • Final Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[17]

    • Once the waste container is full or the project is complete, arrange for disposal through your institution's EHS department.[6][13] They will coordinate with a licensed hazardous waste disposal vendor.[15]

    • The ultimate disposal method for this type of organic waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS and EHS: If you are not trained or comfortable cleaning up the spill, contact your EHS department immediately.[13]

  • Cleanup:

    • For small, solid spills, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[11]

    • For small liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Place all cleanup materials into a sealed, labeled bag or container for disposal as hazardous waste.[6][13]

  • Decontamination: Clean the spill area with an appropriate cleaning solution and then wipe it down with water.[16]

By adhering to these systematic procedures, you uphold the principles of scientific integrity and responsible chemical management, ensuring a safe laboratory environment for yourself and your colleagues. This protocol is grounded in the regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave."[18][19][20]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1H-imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1H-imidazole-5-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.